molecular formula C6H8N2O B053601 6-Ethylpyrimidin-4-ol CAS No. 124703-78-2

6-Ethylpyrimidin-4-ol

Cat. No.: B053601
CAS No.: 124703-78-2
M. Wt: 124.14 g/mol
InChI Key: SWJOGZCZSPXIJG-UHFFFAOYSA-N
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Description

6-Ethylpyrimidin-4-ol is a versatile pyrimidine derivative that serves as a valuable synthetic intermediate and core scaffold in medicinal chemistry and drug discovery research. This compound features a hydroxyl group at the 4-position and an ethyl substituent at the 6-position of the pyrimidine ring, which significantly influences its electronic properties, hydrogen bonding capacity, and overall molecular recognition profile. Its primary research value lies in its role as a building block for the synthesis of more complex heterocyclic compounds, particularly those targeting enzyme active sites in kinases, dihydrofolate reductase (DHFR), and other purine-binding proteins. The structure is a privileged motif in the design of potential therapeutic agents, with applications in developing inhibitors for cancer, infectious diseases, and inflammatory conditions. Researchers utilize this compound to study structure-activity relationships (SAR), to create focused libraries for high-throughput screening (HTS), and to probe biochemical pathways where the pyrimidine core mimics natural substrates or cofactors. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4-ethyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-5-3-6(9)8-4-7-5/h3-4H,2H2,1H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWJOGZCZSPXIJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456451
Record name 6-Ethylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124703-78-2
Record name 6-Ethyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124703-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylpyrimidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Ethylpyrimidin-4-ol: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 6-Ethylpyrimidin-4-ol. The information is curated for professionals in the fields of chemical research, pharmacology, and drug development, with a focus on delivering precise data and actionable insights.

Core Chemical Properties

This compound, a substituted pyrimidine derivative, possesses a unique set of physicochemical properties that are pivotal for its behavior in chemical and biological systems. While experimental data for some properties of this specific molecule are not extensively reported, reasonable estimations can be drawn from closely related compounds and predictive models.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₈N₂O[1][2]
Molecular Weight 124.14 g/mol [1]
Predicted Boiling Point 209.2 ± 23.0 °C at 760 mmHg[2]
Predicted Melting Point ~120-126 °C (based on 6-ethyl-5-fluoro-pyrimidin-4-ol)[3]
Predicted Density 1.16 ± 0.1 g/cm³[2]
Predicted pKa Data not available; likely exhibits weak acidic and basic properties.
Predicted Solubility Data not available; expected to have some solubility in water and polar organic solvents like ethanol and DMSO.[4][5][6]

Chemical Structure and Identification

The structural framework of this compound consists of a pyrimidine ring substituted with an ethyl group at the 6th position and a hydroxyl group at the 4th position. This compound can exist in tautomeric forms, primarily as 6-ethylpyrimidin-4(3H)-one.

Table 2: Structural Identifiers for this compound

IdentifierValue
IUPAC Name This compound
Synonyms 4-Hydroxy-6-ethylpyrimidine, 6-Ethyl-4-hydroxypyrimidine, 6-Ethyl-4-pyrimidinol, 6-Ethyl-4(3H)-pyrimidinone
CAS Number 124703-78-2
SMILES CCC1=CC(=O)N=CN1
InChI InChI=1S/C6H8N2O/c1-2-5-3-7-6(9)8-4-5/h3-4H,2H2,1H3,(H,7,8,9)

Synthesis Protocol: A Generalized Approach

The synthesis of this compound can be achieved through a well-established cyclocondensation reaction. While a specific protocol for the ethyl derivative is not explicitly detailed in the literature, the synthesis of the analogous 6-propylpyrimidin-4-ol provides a reliable template.[7] The general method involves the base-catalyzed reaction of ethyl 3-oxopentanoate (a β-keto ester) with urea.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis of this compound start Start Materials: Ethyl 3-oxopentanoate Urea Sodium Ethoxide (catalyst) reaction Cyclocondensation Reaction (Reflux in Ethanol) start->reaction workup Aqueous Work-up and Acidification reaction->workup isolation Filtration and Washing workup->isolation purification Recrystallization (e.g., from Ethanol/Water) isolation->purification product Pure this compound purification->product cluster_anticancer Potential Anticancer Signaling Pathway Inhibition pyrimidine This compound (or derivative) kinase Protein Kinases (e.g., CDKs, FAK) pyrimidine->kinase Inhibition proliferation Cell Proliferation & Survival kinase->proliferation Promotes apoptosis Apoptosis kinase->apoptosis Inhibits cluster_antiinflammatory Potential Anti-inflammatory Signaling Pathway Modulation stimulus Inflammatory Stimulus (e.g., LPS) pathway NF-κB / MAPK Signaling Pathways stimulus->pathway mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6) pathway->mediators pyrimidine This compound (or derivative) pyrimidine->pathway Inhibition cluster_antimicrobial Potential Antimicrobial Mechanism of Action pyrimidine This compound (or derivative) ftsz Bacterial FtsZ Protein pyrimidine->ftsz Inhibition division Bacterial Cell Division ftsz->division Essential for

References

The Diverse Biological Activities of 6-Substituted Pyrimidin-4-ol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyrimidine derivatives, those featuring a 4-ol (or its tautomeric 4-one form) and a substitution at the 6-position have garnered significant attention for their broad and potent biological activities. This technical guide provides an in-depth overview of the biological activities of 6-substituted pyrimidin-4-ol derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of synthetic and biological pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of 6-substituted pyrimidin-4-ol have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. The nature of the substituent at the 6-position plays a crucial role in modulating the potency of these compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various 6-substituted pyrimidin-4-ol derivatives, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound/Derivative ClassCell LineActivity Metric (IC50)Reference
2-Methyl-6-ferrocenylpyrimidin-4(3H)-oneMCF-7 (Human breast adenocarcinoma)17 ± 1 µM[1]
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7/WTCompound 3b showed the most activity[2]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesHASMC, MCF-7, HeLa, HepG24i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7), 0.51 ± 0.19 (HeLa), and 0.42 ± 0.31 (HepG2)[2]
Pyrazolo[3,4-d]pyrimidines with N-acyl amino acid conjugatesVarious cancer cell linesCompound 7f showed potent activity[3]
4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamidesV600EBRAFCompound 12l had the lowest IC50 of 0.49 µM[4]
Pyrimidine-pyrazole hybridsBRAFV600ECompound 14c showed an IC50 of 0.009 µM[5]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (6-substituted pyrimidin-4-ol derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add test compounds at various concentrations incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read_plate Read absorbance solubilize->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

6-Substituted pyrimidin-4-ol derivatives have also been investigated for their efficacy against various microbial pathogens, including bacteria and fungi. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Activity Data
Compound/Derivative ClassMicroorganismActivity Metric (MIC)Reference
2,4,6-trisubstituted pyrimidinesBacillus pumilus, Escherichia coliSignificant activity compared to amikacin and penicillin G[2]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesE. coli, C. albicansMIC values of 125 µg/mL[2]
6-anisyl-5-cyan-2-hydrazine-3-N-methyl-3,4-dihydropyrimidine-4-one derivativesS. aureus, B. subtilis, C. albicans, A. nigerModerate to significant activity at 50 µg/ml and 100 µg/ml[6]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

  • Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

  • Serial Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition

Many 6-substituted pyrimidin-4-ol derivatives exert their biological effects by inhibiting specific enzymes that are critical for disease progression. This targeted approach is a cornerstone of modern drug discovery.

Quantitative Enzyme Inhibition Data
Compound/Derivative ClassTarget EnzymeActivity Metric (IC50)Reference
Pyrimidine derivativesHuman Pin1Compounds 2a, 2f, 2h, and 2l displayed IC50 values lower than 3 µM[7]
Pyrazolo[3,4-d]pyrimidinesDihydrofolate reductase (DHFR)Compound 7e exhibited an IC50 of 1.83 µM[3]
Pyrimidine-based compoundsMicrotubule affinity-regulating kinase 4 (MARK4)IC50 values in the micromolar range[8]
β-Amino carbonyl 6-(hydroxymethyl)pyrazolopyrimidinesDipeptidyl peptidase-4 (DPP-4)IC50 values ranging from 21.4–59.8 nM[9][10]
Representative Signaling Pathway: Kinase Inhibition

Many pyrimidine derivatives function as kinase inhibitors. By blocking the action of specific kinases, these compounds can interfere with signaling pathways that are often dysregulated in diseases like cancer. The diagram below illustrates a simplified, generic kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Inhibitor 6-Substituted Pyrimidin-4-ol Derivative Inhibitor->Kinase2 Inhibits Gene_Expression Gene Expression (Proliferation, Survival) TF->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Receptor Binds

Generic kinase signaling pathway inhibited by a pyrimidine derivative.

Synthesis of 6-Substituted Pyrimidin-4-ol Derivatives

A common and versatile method for the synthesis of the 6-substituted pyrimidin-4-ol core involves the condensation of a β-ketoester with a suitable amidine or related synthon. The following diagram illustrates a general synthetic scheme.

Synthesis_Pathway reagent1 β-Ketoester (R1COCH2COOR') plus + reagent2 Amidine/Guanidine/Urea (R2C(=NH)NH2) arrow Base-catalyzed condensation product 6-Substituted Pyrimidin-4-ol Derivative arrow->product

General synthetic route to 6-substituted pyrimidin-4-ols.

This guide provides a snapshot of the extensive research into the biological activities of 6-substituted pyrimidin-4-ol derivatives. The versatility of this scaffold, combined with the tunability of its biological profile through substitution, ensures that it will remain an area of intense investigation for the discovery of new therapeutic agents.

References

The Ascendant Role of Pyrimidin-4-ols in Modern Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs.[1][2][3] Among its varied derivatives, the pyrimidin-4-ol moiety has emerged as a particularly privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic applications of pyrimidin-4-ols, targeting researchers, scientists, and drug development professionals. We will delve into their synthesis, diverse pharmacological effects, and mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Synthetic Strategies for Pyrimidin-4-ol Scaffolds

The construction of the pyrimidin-4-ol ring is typically achieved through cyclocondensation reactions. A prevalent and versatile method involves the reaction of a β-keto ester with an amidine, often under ultrasound irradiation to achieve excellent yields.[4] Variations of this approach allow for the synthesis of a wide array of substituted pyrimidin-4-ols, serving as a foundation for developing extensive compound libraries for screening.

G cluster_reactants Reactants cluster_conditions Reaction Conditions beta_keto β-Keto Ester condition Ultrasound Irradiation or Lewis Acid Catalysis beta_keto->condition Cyclocondensation amidine Amidine amidine->condition product Substituted Pyrimidin-4-ol condition->product

Caption: General synthesis of pyrimidin-4-ols via cyclocondensation.

Therapeutic Applications and Mechanisms of Action

Pyrimidin-4-ols have demonstrated significant potential across multiple therapeutic domains, including antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective applications.

Antibacterial Activity

A notable class of pyrimidin-4-ol derivatives, the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ols (4H-pyridopyrimidines), have been identified as selective inhibitors of bacterial protein synthesis.[5][6] These compounds exhibit broad-spectrum activity against a range of pathogenic bacteria.

Mechanism of Action: These agents function by inhibiting the aminoacylation/translation (A/T) process in bacteria, effectively halting protein synthesis, which is crucial for bacterial survival and replication.[5][6] Macromolecular synthesis (MMS) assays confirmed that these compounds specifically inhibit protein synthesis without significantly affecting DNA or RNA synthesis.[5]

G cluster_translation Bacterial Protein Translation Pyrimidinol 4H-Pyridopyrimidine (Pyrimidin-4-ol derivative) Pyrimidinol->Inhibition Ribosome Bacterial Ribosome Protein Polypeptide Chain (Protein Synthesis) Ribosome->Protein mRNA mRNA mRNA->Ribosome tRNA Aminoacyl-tRNA tRNA->Ribosome BacterialDeath Bacteriostatic/ Bactericidal Effect Protein->BacterialDeath Inhibition->Ribosome Inhibition

Caption: Inhibition of bacterial protein synthesis by 4H-pyridopyrimidines.

Quantitative Data: Antibacterial Activity

Compound ClassTarget OrganismAssayActivity MetricValueReference
4H-PyridopyrimidinesS. pneumoniae, S. aureus, E. coliA/T AssayIC503 - 14 µM[5]
Optimized 4H-PyridopyrimidinesE. faecalisMICMIC4 µg/mL[5][6]
Optimized 4H-PyridopyrimidinesM. catarrhalisMICMIC≤ 0.12 µg/mL[5][6]
Optimized 4H-PyridopyrimidinesH. influenzaeMICMIC1 µg/mL[5][6]
Optimized 4H-PyridopyrimidinesS. pneumoniaeMICMIC2 µg/mL[5][6]
Optimized 4H-PyridopyrimidinesS. aureusMICMIC4 µg/mL[5][6]
Anticancer Activity

The pyrimidine scaffold is integral to many anticancer drugs, and pyrimidin-4-ol derivatives are actively being investigated as potent anticancer agents.[1][7][8] Their mechanisms often involve the inhibition of key enzymes that regulate cell growth, proliferation, and survival.

Mechanism of Action: A primary mechanism is the inhibition of protein kinases, such as Cyclin-Dependent Kinases (CDK4/6) and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9][10] For instance, 4-(pyrazol-4-yl)-pyrimidines act as selective inhibitors of CDK4/6, which are critical for cell cycle progression from the G1 to S phase.[10] By inhibiting these kinases, the pyrimidine derivatives prevent the phosphorylation of the retinoblastoma protein (Rb), halting the cell cycle and inducing apoptosis in cancer cells.

G Pyrimidinol 4-(Pyrazol-4-yl)-pyrimidine (Pyrimidin-4-ol derivative) Pyrimidinol->Inhibition CDK46 CDK4/6-Cyclin D Complex Rb Retinoblastoma Protein (Rb) CDK46->Rb Phosphorylation pRb Phosphorylated Rb (pRb) E2F E2F Transcription Factor Rb->E2F Sequesters pRb->E2F Releases CellCycle G1-S Phase Progression E2F->CellCycle Activates Apoptosis Cell Cycle Arrest & Apoptosis CellCycle->Apoptosis Inhibition->CDK46 Inhibition G cluster_synthesis Host Cell De Novo Pyrimidine Synthesis Pyrimidinol Pyrimidin-4-ol Analog (e.g., A3) Pyrimidinol->Inhibition DHODH Dihydroorotate Dehydrogenase (DHODH) OroticAcid Orotic Acid DHODH->OroticAcid Precursors Pathway Precursors Precursors->DHODH Pyrimidines Pyrimidine Pool (UTP, CTP) OroticAcid->Pyrimidines Replication Viral RNA/DNA Synthesis Pyrimidines->Replication Virus Virus Production Replication->Virus Inhibition->DHODH Inhibition G Pyrimidinol Pyrazolo[3,4-d]pyrimidine (KKC080096) Pyrimidinol->Inhibition1 Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Proteasome Proteasomal Degradation Nrf2->Proteasome Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) HO1 Heme Oxygenase-1 (HO-1) ARE->HO1 Induces Transcription HO1->Inhibition2 Inflammation Neuroinflammation (NO, IL-1β, iNOS) Neuroprotection Neuroprotection Inhibition1->Keap1 Blocks Nrf2 Interaction Inhibition2->Inflammation Suppresses G Lib Compound Library (Pyrimidin-4-ols) HTS High-Throughput Screening (HTS) (e.g., A/T Assay, Kinase Assay) Lib->HTS HitID Hit Identification (IC50/MIC Determination) HTS->HitID SAR Structure-Activity Relationship (SAR) & Lead Optimization HitID->SAR SAR->HTS Iterative Design InVitro In Vitro Validation (Cell-based Assays, Toxicity) SAR->InVitro InVivo In Vivo Efficacy (Animal Models) InVitro->InVivo Candidate Drug Candidate InVivo->Candidate

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. Among its numerous derivatives, 6-Ethylpyrimidin-4-ol and related 6-substituted pyrimidin-4-ols represent a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of the biological activities of related compounds. Furthermore, key signaling pathways potentially modulated by this class of compounds are visualized to facilitate a deeper understanding of their mechanism of action.

Introduction

Pyrimidin-4-ol derivatives are a well-established and important class of heterocyclic compounds in medicinal chemistry. The inherent structural features of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it a privileged scaffold for drug design. The substituent at the 6-position of the pyrimidin-4-ol ring has been shown to significantly influence the biological activity of these compounds. This compound (C₆H₈N₂O, Mol. Wt. 124.14) is a representative member of this class.

A critical aspect of pyrimidin-4-ol chemistry is the phenomenon of tautomerism, where the molecule can exist in equilibrium between the enol form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). This tautomeric equilibrium can be influenced by the solvent, pH, and substitution pattern, and it plays a crucial role in the biological activity of these compounds by affecting their receptor binding and pharmacokinetic properties.

Synthesis of this compound

The most common and efficient method for the synthesis of 6-substituted pyrimidin-4-ols is the cyclocondensation reaction of a β-keto ester with a nitrogen-containing reagent such as urea or formamidine. For the synthesis of this compound, the starting β-keto ester would be ethyl 3-oxopentanoate.

General Experimental Protocol: Synthesis of this compound

This protocol is adapted from the synthesis of the closely related 6-propylpyrimidin-4-ol.

Materials:

  • Ethyl 3-oxopentanoate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Deionized water

  • Ethanol/water mixture for recrystallization

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until it is completely dissolved.

  • Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Workflow for the Synthesis of this compound

G start Start prep_naoe Prepare Sodium Ethoxide start->prep_naoe add_urea Add Urea prep_naoe->add_urea add_ketoester Add Ethyl 3-oxopentanoate add_urea->add_ketoester reflux Reflux (4-6h) add_ketoester->reflux workup Work-up (Quench with water) reflux->workup acidify Acidify (HCl) workup->acidify filter Filter and Wash acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry Product recrystallize->dry end End dry->end

Caption: A generalized workflow for the synthesis of this compound.

Biological Activities of Pyrimidin-4-ol Derivatives

Derivatives of pyrimidin-4-ol exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activity is highly dependent on the nature and position of substituents on the pyrimidine ring.

Data Presentation

Due to the limited availability of specific quantitative biological data for this compound, the following tables summarize the reported activities of closely related 6-alkyl and other substituted pyrimidin-4-ol derivatives to provide a comparative overview.

Table 1: Anticancer Activity of 6-Substituted Pyrimidine Derivatives

Compound/Derivative ClassCell LineActivity Metric (IC₅₀)Reference
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesMCF-70.33 ± 0.24 µM[1]
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7/WTMost active compound showed significant activity[1]
4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-oneMiaPaCa-21.95 µM

Table 2: Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives

Compound/Derivative ClassMicroorganismActivity Metric (MIC)Reference
2,4,6-trisubstituted pyrimidinesBacillus pumilus, Escherichia coliSignificant activity compared to amikacin and penicillin G[1]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesE. coli, C. albicansNot specified[1]

Table 3: Anti-inflammatory Activity of 6-Substituted Pyrimidine Derivatives

Compound/Derivative ClassAssayActivityReference
6-Aryl-4-(...)-2-S-benzylthiopyrimidinesCarrageenan-induced paw edemaPotent activity[1]
Pyrano[2,3-d]pyrimidine derivativesCOX-2 InhibitionNot specified[1]

Experimental Protocols for Biological Assays

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (this compound)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Potential Signaling Pathways

The biological effects of pyrimidine derivatives are often mediated through their interaction with key signaling pathways involved in cell proliferation, survival, and inflammation.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation. Its aberrant activation is a hallmark of many cancers, making it a prime target for anticancer therapies. Some pyrimidine derivatives have been shown to act as EGFR inhibitors.

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Simplified EGFR signaling cascade leading to cell proliferation.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a downstream effector of the EGFR pathway and plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression and cell cycle progression.

MAPK_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

Conclusion

This compound and its related heterocyclic compounds represent a versatile and promising scaffold in drug discovery. Their straightforward synthesis and the potential for diverse biological activities, including anticancer and antimicrobial effects, make them attractive candidates for further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers in the field, facilitating the design, synthesis, and evaluation of novel pyrimidin-4-ol derivatives with improved therapeutic properties. Further studies are warranted to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this important class of compounds.

References

The Pharmacophore of Pyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems, making it a privileged structure in the design of therapeutic agents. This technical guide provides an in-depth exploration of the pyrimidine pharmacophore, detailing synthetic methodologies, experimental protocols for biological evaluation, and the structure-activity relationships that govern its diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2]

Core Pharmacophoric Features

The biological activity of pyrimidine derivatives is intricately linked to the nature and position of substituents on the pyrimidine ring. Key pharmacophoric features often include:

  • Hydrogen Bond Donors and Acceptors: The nitrogen atoms at positions 1 and 3, as well as appended amino and hydroxyl groups, frequently act as hydrogen bond donors or acceptors, facilitating crucial interactions with biological targets.

  • Aromatic/Hydrophobic Interactions: The pyrimidine ring itself, along with aryl or other hydrophobic substituents, engages in van der Waals and π-π stacking interactions within the binding pockets of enzymes and receptors.

  • Substitution Patterns: The substitution pattern at the C2, C4, C5, and C6 positions dictates the molecule's overall shape, electronics, and steric properties, thereby influencing its binding affinity and selectivity.

Synthetic Strategies and Experimental Protocols

The synthesis of bioactive pyrimidine derivatives often involves multi-step sequences, with the Biginelli and Claisen-Schmidt condensation reactions being foundational methods.

General Experimental Workflow for Synthesis

The following diagram illustrates a typical workflow for the synthesis and evaluation of pyrimidine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Precursor Synthesis Precursor Synthesis (e.g., Chalcones) Pyrimidine Ring Formation Pyrimidine Ring Formation (e.g., Cyclocondensation) Precursor Synthesis->Pyrimidine Ring Formation Purification Purification (e.g., Recrystallization, Column Chromatography) Pyrimidine Ring Formation->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization In vitro Assays In vitro Assays (e.g., MTT, Kinase Assay) Characterization->In vitro Assays Bioactive Compound Data Analysis Data Analysis (IC50 Determination) In vitro Assays->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: A generalized workflow for the synthesis and biological evaluation of pyrimidine derivatives.

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Chalcone Intermediates

This protocol describes the synthesis of pyrido[2,3-d]pyrimidine derivatives, which have shown promising antioxidant and anticancer activities.[3][4]

Step 1: Synthesis of Chalcone Precursors (Claisen-Schmidt Condensation) [3]

  • Reactant Preparation: Dissolve an appropriately substituted aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in absolute ethanol.

  • Reaction Initiation: Add aqueous potassium hydroxide (40% w/v) to the solution.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Product Isolation: Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the chalcone.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol.

Step 2: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives [3]

  • Reaction Setup: In a round-bottom flask, combine the synthesized chalcone (1.0 eq) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 eq) in glacial acetic acid.

  • Reaction Conditions: Reflux the mixture at 118°C for 96 hours.

  • Purification: After cooling, purify the product by column chromatography or recrystallization from a suitable solvent like ethanol or ethyl acetate.

  • Characterization: Characterize the final product using IR, 1H-NMR, 13C-NMR, and mass spectrometry.[3]

Biological Evaluation: Protocols and Data

The biological activities of synthesized pyrimidine derivatives are commonly assessed using a variety of in vitro assays.

Protocol 2: MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[5][6]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The following table summarizes the cytotoxic activity of representative pyrimidine derivatives against various cancer cell lines.

CompoundTarget/ClassCell LineIC50 (µM)Reference
Compound 4 PIM-1 Kinase InhibitorMCF-7 (Breast)0.57[7]
HepG2 (Liver)1.13[7]
Compound 11 PIM-1 Kinase InhibitorMCF-7 (Breast)1.31[7]
HepG2 (Liver)0.99[7]
Compound 3b Bcl-2 InteractorPC3 (Prostate)21
Compound 9u EGFR InhibitorA549 (Lung)0.35[8]
MCF-7 (Breast)3.24[8]
PC-3 (Prostate)5.12[8]
Compound 7 Cytotoxic AgentHT29 (Colon)-[9]
MCF-7 (Breast)-[9]
Protocol 3: Kinase Inhibition Assay

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[10][11] A common method to assess this is a luminescence-based kinase assay that measures ATP consumption.

  • Compound Preparation: Prepare serial dilutions of the pyrimidine derivatives in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Kinase Reaction: Add a reaction mixture containing the target kinase (e.g., AURKA, EGFR), a suitable substrate, and ATP to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection: Add an ATP detection reagent to stop the reaction and generate a luminescent signal. The amount of luminescence is inversely proportional to the kinase activity.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value.

Quantitative Data: Kinase Inhibitory Activity of Pyrimidine Derivatives
CompoundTarget KinaseIC50 (nM)Reference
Compound 13 Aurora A< 200[11][12]
Alisertib (MLN8237) Aurora A1.2[10]
Barasertib (AZD1152) Aurora B0.37[10]
Compound 4 PIM-111.4[7]
Compound 10 PIM-117.2[7]
Compound 9u EGFR91[8]

Signaling Pathways Targeted by Pyrimidine Derivatives

Pyrimidine-based inhibitors have been developed to target various signaling pathways implicated in cancer and other diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in cell proliferation and survival.[1][13][14] Its aberrant activation is a hallmark of many cancers. Pyrimidine derivatives can act as EGFR tyrosine kinase inhibitors (TKIs), blocking the downstream signaling cascade.[1][13][14]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Pyrimidine_Inhibitor Pyrimidine TKI Pyrimidine_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Gene_Expression Gene Expression (Proliferation, Inflammation) STAT_dimer->Gene_Expression Translocates to Nucleus Pyrimidine_Inhibitor Pyrimidine JAK Inhibitor Pyrimidine_Inhibitor->JAK Inhibits AURKA_Pathway G2_Phase G2 Phase Mitosis Mitosis AURKA Aurora Kinase A PLK1 PLK1 AURKA->PLK1 Activates CDC25 CDC25 PLK1->CDC25 Activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB Activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry Pyrimidine_Inhibitor Pyrimidine AURKA Inhibitor Pyrimidine_Inhibitor->AURKA Inhibits

References

Methodological & Application

Application Note and Protocol for the Synthesis of 6-Ethylpyrimidin-4-ol via Cyclocondensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Ethylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. The synthesis is achieved through a classical cyclocondensation reaction involving the base-catalyzed reaction of ethyl 3-oxopentanoate with formamide. This method offers a straightforward and efficient route to the target compound. This application note includes a detailed experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the synthetic pathway and experimental workflow.

Introduction

Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. Their synthesis is a key step in the development of new therapeutic agents. The cyclocondensation of a β-ketoester with a source of the N-C-N fragment, such as formamide or urea, is a fundamental and widely used method for constructing the pyrimidine ring. This application note outlines the synthesis of this compound from ethyl 3-oxopentanoate and formamide, providing a robust protocol for its preparation in a laboratory setting.

Reaction Scheme

The synthesis of this compound is achieved through the cyclocondensation of ethyl 3-oxopentanoate with formamide in the presence of a base, such as sodium methoxide.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on established procedures for the synthesis of similar 4-hydroxypyrimidines.[1]

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Quantity
Ethyl 3-oxopentanoateC₇H₁₂O₃144.1714.4 g (0.1 mol)
FormamideCH₃NO45.0422.5 g (0.5 mol)
Sodium methoxide (28% in MeOH)CH₃ONa54.0296.5 g (0.5 mol)
n-ButanolC₄H₁₀O74.12150 mL
Concentrated Sulfuric AcidH₂SO₄98.08As needed for pH adjustment
AcetoneC₃H₆O58.08For recrystallization

Equipment:

  • Round-bottom flask (500 mL) equipped with a magnetic stirrer, dropping funnel, and distillation head with a condenser.

  • Heating mantle.

  • Thermometer.

  • Standard laboratory glassware.

  • Filtration apparatus.

  • Rotary evaporator.

Procedure:

  • Preparation of Sodium Butoxide: To a 500 mL round-bottom flask containing 150 mL of n-butanol, add 96.5 g of a 28% methanolic solution of sodium methoxide.

  • Solvent Exchange: Heat the mixture and distill off the methanol until the internal temperature reaches 110°C. This in-situ formation of sodium butoxide is crucial for the reaction.

  • Addition of Reactants: In a separate flask, prepare a mixture of 14.4 g of ethyl 3-oxopentanoate and 22.5 g of formamide. Add this mixture dropwise to the reaction flask over 1.5 hours, while maintaining the internal temperature at 110°C by continuing to distill off the solvent.

  • Reaction: After the addition is complete, continue heating the reaction mixture at 110°C for an additional 5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with concentrated sulfuric acid.

    • Filter the mixture to remove the inorganic salts formed.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Recrystallize the crude residue from acetone to obtain the purified this compound.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Summary of Reaction Parameters and Results

ParameterValueReference
Starting MaterialEthyl 3-oxopentanoate[1]
ReagentsFormamide, Sodium Methoxide[1]
Solventn-Butanol[1]
Reaction Temperature110°C[1]
Reaction Time6.5 hours[1]
Yield91.9 mol % (11.4 g)[1]
Melting Point131-134°C[1]
AppearanceCrystalline solidInferred

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start sodium_butoxide Prepare Sodium Butoxide in n-Butanol start->sodium_butoxide reactants_mix Mix Ethyl 3-oxopentanoate and Formamide start->reactants_mix add_reactants Add Reactant Mixture to Sodium Butoxide at 110°C sodium_butoxide->add_reactants reactants_mix->add_reactants heat_reaction Heat at 110°C for 5 hours add_reactants->heat_reaction cool Cool to Room Temperature heat_reaction->cool neutralize Neutralize with H₂SO₄ cool->neutralize filter Filter Inorganic Salts neutralize->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from Acetone concentrate->recrystallize dry Dry Product recrystallize->dry end End Product: this compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • Sodium methoxide is corrosive and flammable; handle with care.

  • Concentrated sulfuric acid is highly corrosive; add slowly and carefully during neutralization.

  • n-Butanol is flammable.

Characterization

The final product should be characterized to confirm its identity and purity. The following techniques are recommended:

  • Melting Point: Compare the observed melting point with the literature value (131-134°C).[1]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[1]

Conclusion

The cyclocondensation of ethyl 3-oxopentanoate and formamide provides an effective method for the synthesis of this compound. The protocol described herein is based on established procedures and offers a reliable pathway to this valuable pyrimidine derivative for applications in research and drug development. Adherence to the detailed experimental procedure and safety precautions is essential for a successful and safe synthesis.

References

Laboratory Protocol for the Preparation of 6-Ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the laboratory synthesis of 6-Ethylpyrimidin-4-ol, a pyrimidine derivative of interest in medicinal chemistry and drug development. The protocol is based on established methods for the synthesis of analogous 6-substituted pyrimidin-4-ol compounds.

Application Notes

Pyrimidine derivatives are a significant class of heterocyclic compounds in the field of drug discovery, exhibiting a wide array of biological activities.[1][2][3][4][5] The pyrimidine nucleus is a core structure in various therapeutic agents, including anticancer, anti-inflammatory, antiviral, and antimicrobial drugs.[1][2][4]

Substituted pyrimidin-4-ols, in particular, have been investigated for their potential as:

  • Anticancer Agents: Pyrimidine derivatives can act as inhibitors of various kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) kinase and Focal Adhesion Kinase (FAK).[6]

  • Anti-inflammatory Agents: Certain pyrimidine compounds have shown potential in modulating inflammatory pathways.

  • Antimicrobial and Antiviral Agents: The pyrimidine scaffold is present in several antimicrobial and antiviral drugs, and novel derivatives are continuously being explored for new therapeutic applications.[1][4]

Given the diverse biological activities of this class of compounds, this compound represents a valuable molecule for screening and development in various therapeutic areas.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the cyclocondensation of ethyl 3-oxopentanoate and urea in the presence of a base catalyst.

Reaction Scheme:

Materials:

  • Ethyl 3-oxopentanoate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric Acid

  • Deionized Water

  • Ethyl Acetate (for TLC)

  • Hexane (for TLC)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Drying tube (e.g., with calcium chloride)

  • Beakers and Erlenmeyer flasks

  • Buchner funnel and vacuum flask

  • pH paper or pH meter

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Melting point apparatus

  • Rotary evaporator

Procedure:

  • Preparation of Sodium Ethoxide Catalyst:

    • In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube, add 200 mL of absolute ethanol.

    • Carefully add 2.3 g (0.1 mol) of sodium metal in small pieces to the ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Allow the sodium to react completely to form a clear solution of sodium ethoxide.

  • Reaction Mixture Assembly:

    • To the freshly prepared sodium ethoxide solution, add 6.6 g (0.11 mol) of urea and stir until it is completely dissolved.

    • Slowly add 14.4 g (0.1 mol) of ethyl 3-oxopentanoate dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation Reaction:

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 6-8 hours.

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into 400 mL of ice-cold water.

    • Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.

    • Collect the crude product by vacuum filtration using a Buchner funnel and wash the solid with cold deionized water.

  • Purification and Drying:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

    • Dry the purified product in a vacuum oven to a constant weight.

Characterization:

  • Determine the melting point of the purified product.

  • Characterize the compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the theoretical quantitative data for the synthesis of this compound.

ParameterValue
Reactants
Ethyl 3-oxopentanoate14.4 g (0.1 mol)
Urea6.6 g (0.11 mol)
Sodium2.3 g (0.1 mol)
Absolute Ethanol200 mL
Reaction Conditions
TemperatureReflux (~78 °C)
Reaction Time6-8 hours
Product
Theoretical Yield12.4 g
Characterization (Expected)
AppearanceWhite to off-white crystalline solid
Melting Point~180-185 °C (decomposes)

Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: - Ethyl 3-oxopentanoate - Urea - Sodium - Ethanol naoet Prepare Sodium Ethoxide reagents->naoet reaction_setup Add Urea and Ethyl 3-oxopentanoate naoet->reaction_setup reflux Heat to Reflux (6-8 hours) reaction_setup->reflux workup Quench with Water and Acidify (pH 5-6) reflux->workup filtration Vacuum Filtration workup->filtration purification Recrystallization filtration->purification drying Vacuum Drying purification->drying product Pure this compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

Potential Signaling Pathway Inhibition

Pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The following diagram illustrates a simplified representation of this pathway and the potential point of inhibition.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Pyrimidine This compound (Potential Inhibitor) Pyrimidine->EGFR Inhibits Proliferation Cell Proliferation, Survival, Metastasis Transcription->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway by pyrimidine derivatives.

References

Application Notes and Protocols for Utilizing 6-Ethylpyrimidin-4-ol as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of the 6-Ethylpyrimidin-4-ol scaffold in modern drug discovery. While this compound itself is not extensively characterized as a biologically active agent, its pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. This document outlines the synthetic routes to generate derivatives, protocols for evaluating their potential as kinase inhibitors and antimicrobial agents, and a framework for structure-activity relationship (SAR) studies.

Introduction to the this compound Scaffold

The pyrimidine nucleus is a cornerstone in the development of therapeutics, found in numerous FDA-approved drugs. The this compound scaffold offers a versatile starting point for the synthesis of novel compounds. The ethyl group at the 6-position can influence solubility and interactions with hydrophobic pockets of target proteins, while the hydroxyl group at the 4-position and the nitrogen atoms in the pyrimidine ring provide key hydrogen bonding opportunities. These features make it an attractive scaffold for targeting a range of biological entities, particularly protein kinases and microbial enzymes.

Synthesis of this compound and Its Derivatives

The synthesis of 6-substituted pyrimidin-4-ols can be achieved through well-established condensation reactions. A general and adaptable method involves the cyclocondensation of a β-keto ester with urea.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the related 6-propylpyrimidin-4-ol.[1]

Materials:

  • Ethyl 3-oxopentanoate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal (1.1 equivalents) in absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has reacted.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 equivalents) and stir until fully dissolved.

  • Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 equivalent) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6, which will precipitate the crude product.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Workflow for Synthesis and Derivatization

G start Starting Materials (Ethyl 3-oxopentanoate, Urea) na_ethoxide Prepare Sodium Ethoxide start->na_ethoxide condensation Cyclocondensation Reaction na_ethoxide->condensation workup Work-up and Acidification condensation->workup crude_product Crude this compound workup->crude_product purification Purification (Recrystallization) crude_product->purification scaffold Pure this compound Scaffold purification->scaffold derivatization Derivatization Reactions (e.g., Halogenation, Suzuki Coupling) scaffold->derivatization library Library of this compound Derivatives derivatization->library

Caption: Synthetic workflow for this compound and its derivatives.

Application in Kinase Inhibitor Design

The pyrimidine scaffold is a well-known hinge-binding motif in many kinase inhibitors. Derivatives of this compound can be screened against a panel of kinases to identify potential therapeutic leads for diseases such as cancer.

Table 1: Hypothetical Inhibitory Activity of this compound Derivatives Against various Kinases

No specific data for this compound derivatives is readily available in the public domain. The following data for other pyrimidine derivatives is presented for illustrative purposes.

Compound IDTarget KinaseIC50 (nM)Reference Cell Line(s)
Derivative ACDK4/Cyclin D111Not Applicable
Derivative BVEGFR-225HUVEC
Derivative CEGFR50A431
Derivative DJAK25HEL

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to quantify the inhibitory effect of test compounds on kinase activity by measuring the amount of ATP remaining in the reaction.

Materials:

  • Kinase of interest (e.g., JAK2, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white opaque assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and wells without kinase as a positive control (0% activity).

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase, substrate, and assay buffer.

  • Initiation of Reaction: Dispense the kinase reaction mixture into each well. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Incubate for 10 minutes at room temperature to stabilize the signal, then measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Potential Signaling Pathway Inhibition

G cytokine Cytokine receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p dimer STAT Dimer stat_p->dimer Dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene proliferation Cell Proliferation, Survival gene->proliferation inhibitor This compound Derivative inhibitor->jak Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway by a pyrimidine derivative.

Application in Antimicrobial Drug Discovery

Pyrimidine derivatives have shown a broad spectrum of antimicrobial activities. The this compound scaffold can be used to generate compounds for screening against various bacterial and fungal strains.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

No specific data for this compound derivatives is readily available. The following data for other pyrimidine derivatives is presented for illustrative purposes.

Compound IDStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative E83216
Derivative F166432
Derivative G4168
Derivative H>128>128>128

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test microorganisms (bacterial and/or fungal strains)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Test compounds (dissolved in DMSO)

  • Sterile 96-well microtiter plates

  • Inoculum suspension standardized to 0.5 McFarland

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds in the 96-well plate using the broth medium.

  • Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a growth control (no compound), a sterility control (no inoculum), and a positive control with a known antimicrobial agent.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C) and duration (18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Workflow for Antimicrobial Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Lead Optimization primary_screen Single-concentration screen against a panel of microbes hits Active 'Hits' primary_screen->hits mic_determination MIC Determination (Broth Microdilution) mbc_mfc MBC/MFC Determination mic_determination->mbc_mfc leads Lead Compounds mbc_mfc->leads sar_studies Structure-Activity Relationship (SAR) Studies library Compound Library (this compound Derivatives) sar_studies->library Synthesize new derivatives admet_profiling In vitro ADMET Profiling library->primary_screen hits->mic_determination leads->sar_studies leads->admet_profiling

Caption: Workflow for antimicrobial drug discovery using the this compound scaffold.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the established importance of the pyrimidine core in medicinal chemistry make it an attractive candidate for library synthesis and screening. The protocols and data presentation formats provided herein offer a robust framework for researchers to explore the potential of this scaffold in kinase inhibition and antimicrobial applications, facilitating the identification and optimization of new drug candidates.

References

Synthesis of Biologically Active Pyrimidine Derivatives: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of pyrimidine derivatives, a class of heterocyclic compounds with significant therapeutic potential.[1][2] Pyrimidine scaffolds are central to numerous FDA-approved drugs used in oncology, and for treating infectious diseases, immunological disorders, and neurological conditions.[3] Their diverse biological activities stem from their ability to mimic endogenous nucleic acid bases, allowing them to interact with a wide range of biological targets.[1]

This guide focuses on two robust and versatile synthetic methodologies: the Biginelli reaction for the synthesis of dihydropyrimidinones (DHPMs) and the Suzuki-Miyaura cross-coupling reaction for the synthesis of C-C bond functionalized pyrimidines. Additionally, it outlines the characterization of these compounds and explores their role as kinase inhibitors, a key mechanism in anticancer therapy.[4][5]

I. Synthetic Methodologies

Two of the most powerful methods for constructing the pyrimidine core and introducing molecular diversity are the Biginelli reaction and the Suzuki-Miyaura cross-coupling reaction.

Biginelli Reaction: A One-Pot Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones from an aldehyde, a β-dicarbonyl compound, and urea or thiourea.[6][7][8] This acid-catalyzed reaction is valued for its operational simplicity and the biological relevance of its products, which include calcium channel blockers and antihypertensive agents.[7][9]

A representative procedure for the synthesis of dihydropyrimidinone derivatives is as follows:[6][10]

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol).

  • Catalyst Addition: Introduce a catalytic amount of an acid catalyst, such as hydrochloric acid or a Lewis acid like copper(II) chloride.[9]

  • Solvent: While traditionally carried out in ethanol, solvent-free conditions or the use of greener solvents are often employed to improve yields and simplify purification.[11]

  • Reaction Conditions: The reaction mixture is typically heated to 80-100°C and stirred for 1-3 hours.[10][11]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[11]

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent like ethanol to afford the pure dihydropyrimidinone.

Aldehydeβ-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)Reference
BenzaldehydeEthyl acetoacetateCuCl₂Solvent-free0.592[9]
4-ChlorobenzaldehydeEthyl acetoacetateCuCl₂Solvent-free0.7595[9]
4-MethoxybenzaldehydeEthyl acetoacetateH₂SO₄Ethanol181.7[10]
AcetaldehydeEthyl acetoacetateH₂SO₄Ethanol1-[10]
Suzuki-Miyaura Cross-Coupling: C-C Bond Formation on the Pyrimidine Ring

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. In pyrimidine synthesis, it is particularly useful for the arylation or heteroarylation of chloropyrimidine substrates, which are often readily available.[12] This palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid) and an organohalide is a cornerstone of modern medicinal chemistry.[13]

A general procedure for the Suzuki-Miyaura coupling of a chloropyrimidine is as follows:[13][14][15]

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques to prevent oxidation of the palladium catalyst.[12]

  • Reaction Setup: To a dry Schlenk flask, add the chloropyrimidine derivative (1.0 mmol), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq.).[13][15]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and an aqueous solution of the base.[15]

  • Reaction Conditions: The reaction mixture is heated to 80-110°C and stirred for 2-24 hours.[13][15]

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.[13]

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.[13][14]

ChloropyrimidineBoronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O18-2285[15]
6-Chloropyrido[2,3-d]pyrimidine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Toluene/H₂O1288[13]
2-Chloropyrimidine3-Furylboronic acidPd₂(dba)₃ (1.5)KF1,4-Dioxane1275[16]

II. Characterization of Pyrimidine Derivatives

The synthesized pyrimidine derivatives are characterized using a combination of spectroscopic techniques to confirm their chemical structures.[17]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups. For example, in DHPMs, characteristic peaks for N-H stretching (around 3100-2900 cm⁻¹), C=O stretching (1670–1690 cm⁻¹), and C=S stretching (if thiourea is used, 1170–1177 cm⁻¹) are observed.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. For instance, in ¹H NMR of DHPMs, characteristic signals for the pyrimidine ring protons and substituent protons are observed.[17] In ¹³C NMR, the carbonyl and thiocarbonyl carbons resonate at distinct chemical shifts (around 160 ppm and 175 ppm, respectively).[17]

  • Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition.[18][17]

III. Pyrimidine Derivatives as Kinase Inhibitors

A significant application of pyrimidine derivatives in drug development is their use as kinase inhibitors.[4] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer.[5] The pyrimidine scaffold can act as a "hinge-binding" motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.[4][19]

Many pyrimidine-based drugs target specific kinases involved in cancer progression, such as Aurora kinases, Polo-like kinases (PLKs), and PIM-1 kinase.[4][20] For example, some pyrido[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against PIM-1 kinase, leading to apoptosis in cancer cells.[20]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general mechanism of action for pyrimidine-based kinase inhibitors and a typical workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Biological Evaluation A Starting Materials (Aldehyde, β-ketoester, Urea) B Biginelli Reaction (One-pot synthesis) A->B Reagents Catalyst C Crude DHPM B->C Reaction Work-up D Purification (Recrystallization) C->D E Pure Pyrimidine Derivative D->E F Spectroscopic Analysis (IR, NMR, MS) E->F G In vitro Kinase Assay E->G H Cell-based Assays (e.g., Cytotoxicity) G->H I Lead Compound H->I

Caption: A typical experimental workflow for the synthesis and evaluation of pyrimidine derivatives.

signaling_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., PIM-1) Receptor->Kinase_Cascade Activates Proliferation Cell Proliferation & Survival Kinase_Cascade->Proliferation Promotes Apoptosis Apoptosis Kinase_Cascade->Apoptosis Inhibits Pyrimidine Pyrimidine-based Kinase Inhibitor Pyrimidine->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase signaling pathway by a pyrimidine derivative, leading to apoptosis.

References

Application Notes and Protocols for Pyrimidin-4-ol Derivatives in Kinase Inhibitor Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently no publicly available scientific literature to suggest that 6-Ethylpyrimidin-4-ol is an active kinase inhibitor. The following application notes and protocols are based on the broader class of pyrimidin-4-ol derivatives, which are known to be a key scaffold in the development of various kinase inhibitors. These guidelines are intended to serve as a general framework for researchers interested in evaluating this compound or its analogs for potential kinase inhibitory activity.

Application Notes

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, including a significant number of kinase inhibitors.[1][2] The pyrimidin-4-ol moiety, in particular, offers a versatile template for designing potent and selective inhibitors of various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

Pyrimidine-based inhibitors have been successfully developed to target a range of kinases, including but not limited to:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often implicated in the growth of solid tumors.[3]

  • Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and angiogenesis.[4]

  • Glycogen Synthase Kinase-3β (GSK-3β): A serine/threonine kinase implicated in various cellular processes, including metabolism, cell signaling, and neuronal function.[5][6]

  • Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle.

The general mechanism of action for many pyrimidine-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. The specific substitutions on the pyrimidine ring play a critical role in determining the inhibitor's potency, selectivity, and pharmacokinetic properties.

Data Presentation: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives

While no specific data exists for this compound, the following table summarizes the inhibitory activity of some related pyrimidine-containing compounds against their respective kinase targets to illustrate the potential of this chemical class.

Compound ClassTarget Kinase(s)IC50 / ActivityReference
4-Anilinoquinazoline and 4-Anilinopyrido[3,4-d]pyrimidine-6-acrylamidespan-erbB (EGFR)Potent irreversible inhibitors with IC50 values in the low nanomolar range (e.g., 0.4-1.1 nM for some derivatives against isolated EGFR).[3]
2-amino-4,6-dimethylpyrimidin-5-ol derivativesFGFR4Compound 6O showed selective FGFR4 inhibitory activity over FGFR1-3 and was at least 8 times more selective than the positive control, BLU9931.[4]
Pyrazolo[3,4-d]pyrimidinesCDK2Compound 17 was the most potent CDK2 inhibitor with an IC50 of 0.19 μM. Compound 18 showed CDK2 inhibition with an IC50 of 5.1 μM. Compound 19 had an IC50 of 6.8 μM.
N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diaminesVEGFR-2Compound 10 was 25-fold more potent than semaxanib and 39-fold more potent than sunitinib.[7]
6-amino-4-(pyrimidin-4-yl)pyridonesGSK-3βOptimized compounds demonstrated good potency and selectivity.[5]
6-(4-Pyridyl)pyrimidin-4(3H)-onesGSK-3βSubnanomolar potent inhibitors with in vivo activity.[6]

Experimental Protocols

The following are generalized protocols for assessing the kinase inhibitory potential of a novel compound such as this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Assay)

This protocol describes a general method for measuring the direct inhibition of a purified kinase enzyme by a test compound.

1. Materials and Reagents:

  • Purified recombinant kinase (e.g., EGFR, FGFR4, GSK-3β)

  • Kinase substrate (specific to the kinase being assayed)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase assay buffer (composition varies depending on the kinase)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)

  • 384-well assay plates

  • Plate reader capable of luminescence, fluorescence, or absorbance detection

2. Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 1 nM.

  • In a 384-well plate, add the test compound dilutions to the assay wells. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Add the purified kinase enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Read the plate on a compatible plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Assay)

This protocol measures the ability of a test compound to inhibit the phosphorylation of a kinase's substrate within a cellular context.

1. Materials and Reagents:

  • Cancer cell line known to have active signaling through the kinase of interest (e.g., A431 for EGFR).

  • Cell culture medium and supplements.

  • Test compound (e.g., this compound) dissolved in DMSO.

  • Growth factor or stimulus to activate the kinase pathway (e.g., EGF for EGFR).

  • Lysis buffer.

  • Primary antibody against the phosphorylated substrate.

  • Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).

  • Detection substrate (e.g., ECL for HRP).

  • Western blotting or ELISA equipment.

2. Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Stimulate the cells with the appropriate growth factor or stimulus for a short period (e.g., 15-30 minutes) to induce kinase activation and substrate phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Quantify the protein concentration in each lysate.

  • Analyze the phosphorylation status of the target substrate using Western blotting or ELISA with a phospho-specific antibody.

  • Quantify the band intensities (for Western blot) or signal (for ELISA) and normalize to a loading control (e.g., total protein or a housekeeping gene product).

  • Calculate the percent inhibition of phosphorylation at each compound concentration and determine the cellular IC50 value.

Visualizations

Signaling Pathway Diagrams

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor Pyrimidine-based Inhibitor Inhibitor->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: EGFR signaling pathway and point of inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR PLCg PLCγ FGFR->PLCg FRS2 FRS2 FGFR->FRS2 FGF FGF (Ligand) FGF->FGFR Inhibitor Pyrimidine-based Inhibitor Inhibitor->FGFR DAG DAG PLCg->DAG PKC PKC DAG->PKC Cell_Response Cellular Response (Proliferation, Angiogenesis) PKC->Cell_Response GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS_MAPK RAS-MAPK Pathway SOS->RAS_MAPK RAS_MAPK->Cell_Response

Caption: FGFR signaling pathway and point of inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_validation Cellular Validation cluster_characterization Further Characterization Synthesis Synthesis of This compound Derivatives Biochemical_Screen In Vitro Kinase Assay (Biochemical Screen) Synthesis->Biochemical_Screen IC50_Determination IC50 Determination Biochemical_Screen->IC50_Determination Cell_Based_Assay Cell-Based Phosphorylation Assay IC50_Determination->Cell_Based_Assay Cell_Viability Cell Viability/ Antiproliferative Assay Cell_Based_Assay->Cell_Viability Selectivity Kinase Selectivity Profiling Cell_Viability->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism In_Vivo In Vivo Efficacy (Animal Models) Mechanism->In_Vivo

Caption: Workflow for kinase inhibitor discovery.

References

6-Ethylpyrimidin-4-ol: A Versatile Intermediate in Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Pyrimidin-4-ol derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities.[1] The substituent at the 6-position of the pyrimidine ring plays a crucial role in determining the compound's biological profile. This document provides a comprehensive overview of 6-Ethylpyrimidin-4-ol, a key intermediate for the synthesis of novel therapeutic agents. While specific data for this compound is extrapolated from its close structural analogs, this note details its synthesis, potential biological applications, and relevant experimental protocols.

Synthesis of this compound

The synthesis of this compound is typically achieved through a base-catalyzed cyclocondensation reaction. This method is a cornerstone of pyrimidine chemistry and offers an efficient route to substituted pyrimidin-4-ols.[1] The reaction involves the condensation of a β-keto ester, ethyl 3-oxopentanoate, with urea in the presence of a strong base like sodium ethoxide.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 Ethyl 3-oxopentanoate p1 This compound r1->p1 Cyclocondensation r2 Urea r2->p1 reagent Sodium Ethoxide (Base Catalyst) reagent->p1 Reflux

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol outlines a generalized procedure. Optimization of reaction conditions may be necessary based on laboratory setup and scale.

Materials:

  • Ethyl 3-oxopentanoate

  • Urea

  • Sodium metal

  • Absolute Ethanol

  • Concentrated Hydrochloric acid (HCl)

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere. Allow the sodium to react completely to form a solution of sodium ethoxide.[1]

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.[1]

  • Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.[1]

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice-cold water.[1]

  • Acidification: Acidify the aqueous solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 5-6. A precipitate of the crude product should form.[1]

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.[1]

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.[1]

  • Drying: Dry the purified product in a vacuum oven.[1]

Experimental Workflow:

G start Start prep_naoe Prepare Sodium Ethoxide start->prep_naoe add_urea Add Urea prep_naoe->add_urea add_ester Add Ethyl 3-oxopentanoate add_urea->add_ester reflux Reflux (4-6h) add_ester->reflux workup Work-up (Pour into ice-water) reflux->workup acidify Acidify with HCl (pH 5-6) workup->acidify filter Vacuum Filtration acidify->filter recrystallize Recrystallize filter->recrystallize dry Dry under Vacuum recrystallize->dry characterize Characterization (NMR, IR, MS) dry->characterize end End characterize->end

Caption: Experimental workflow for the synthesis and characterization of this compound.

Potential Biological Activities and Applications

The pyrimidine scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2] The nature of the substituent at the 6-position of the pyrimidine ring is known to significantly influence the compound's biological activity. Based on the activities of structurally related 6-substituted pyrimidin-4-ol derivatives, it is hypothesized that this compound could serve as an intermediate for compounds with potential therapeutic value.

Comparative Biological Activity of 6-Substituted Pyrimidin-4-ol Derivatives:

Compound/Derivative ClassTarget/AssayActivity Metric (IC50/MIC)Reference
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7/WT (Cancer Cell Lines)3b showed the most activity
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesHASMC, MCF-7, HeLa, HepG2 (Cancer Cell Lines)4i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7)
Pyrano[2,3-d]pyrimidine derivativesCOX-2 InhibitionDerivatives 5 and 6 showed potent activity
2,4,6-trisubstituted pyrimidinesBacillus pumilus, Escherichia coliSignificant activity compared to amikacin and penicillin G

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

The alkyl substituent at the 6-position, such as the ethyl group in this compound, is likely to influence its potency and selectivity by modulating lipophilicity, which can affect cell membrane permeability and interaction with target proteins.

Hypothetical Signaling Pathway Inhibition

Pyrimidine derivatives often exert their biological effects by interacting with key signaling pathways. For instance, they can act as kinase inhibitors, which are crucial in cancer therapy. A hypothetical pathway illustrating the potential inhibitory action of a this compound derivative is shown below.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation inhibitor This compound Derivative inhibitor->raf Inhibition

Caption: Hypothetical signaling pathway showing potential inhibitory action.

Protocol: In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol describes a general method for assessing the antimicrobial activity of compounds derived from this compound.

Materials:

  • Test compound (dissolved in a suitable solvent like DMSO)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., amikacin, penicillin G)

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a suspension of the test microorganism in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive controls (microorganism in broth without inhibitor) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) and duration (e.g., 18-24 hours) for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward synthesis provides a foundation for the development of a diverse library of pyrimidine derivatives.[1] The established biological significance of the pyrimidine scaffold suggests that derivatives of this compound are promising candidates for further investigation in drug discovery programs targeting cancer, inflammation, and infectious diseases. The provided protocols offer a starting point for the synthesis and biological evaluation of these novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 6-Ethylpyrimidin-4-ol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a cyclocondensation reaction. This typically involves the reaction of a β-keto ester, such as ethyl 3-oxopentanoate, with a nitrogen-containing reagent like urea or formamide in the presence of a base.[1]

Q2: What is the role of the base in this reaction?

A2: A base, commonly sodium ethoxide or sodium methoxide, is crucial for deprotonating the nitrogen-containing reagent (urea or formamide), thereby increasing its nucleophilicity to facilitate the attack on the carbonyl carbons of the β-keto ester, which is essential for the cyclization to occur.[1]

Q3: My reaction is complete, but I am having difficulty isolating the product. What is the recommended work-up procedure?

A3: A standard work-up procedure involves cooling the reaction mixture and pouring it into ice-cold water. The resulting aqueous solution is then acidified (e.g., with hydrochloric acid) to a pH of approximately 5-6 to precipitate the crude this compound. The precipitate can then be collected by vacuum filtration and washed with cold deionized water.[1]

Q4: How can I purify the crude this compound?

A4: Recrystallization is a common and effective method for purifying the crude product. A suitable solvent system, such as an ethanol/water mixture, is often used to obtain pure this compound.[1] Acetone has also been reported as a recrystallization solvent for a similar compound.[2]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Symptom: After the reaction and work-up, the isolated product mass is significantly lower than the theoretical yield, or no product is obtained.

Possible Cause Suggested Solution
Incomplete reaction - Extend reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are consumed. - Increase reaction temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature to reflux.
Ineffective base - Use freshly prepared base: Sodium ethoxide and methoxide can degrade upon exposure to moisture. Prepare the base solution fresh for each reaction. - Ensure anhydrous conditions: Use dry solvents and glassware to prevent the deactivation of the base.
Poor quality starting materials - Verify purity of reagents: Use high-purity ethyl 3-oxopentanoate and urea/formamide. Impurities can lead to side reactions.
Suboptimal pH during work-up - Careful acidification: Ensure the pH is adjusted to 5-6 during the work-up. If the solution is too acidic or too basic, the product may remain dissolved.
Issue 2: Formation of Significant Byproducts

Symptom: TLC or other analytical methods (e.g., NMR, LC-MS) of the crude product show multiple spots or peaks in addition to the desired product.

Possible Cause Suggested Solution
Self-condensation of ethyl 3-oxopentanoate - Slow addition of the β-keto ester: Add the ethyl 3-oxopentanoate dropwise to the reaction mixture containing the base and urea/formamide to maintain a low concentration of the ester.
Formation of linear ureide or formamide adducts - Ensure sufficient heating and reaction time: Incomplete cyclization can lead to the formation of linear intermediates. Ensure the reaction is heated for a sufficient duration to promote ring closure.
Hydrolysis of the ester - Maintain anhydrous conditions: Water in the reaction mixture can lead to the hydrolysis of the ethyl 3-oxopentanoate.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 6-substituted-pyrimidin-4-ols, which can be adapted for this compound.

Protocol 1: Cyclocondensation with Urea

This protocol is adapted from the synthesis of 6-propylpyrimidin-4-ol.[1]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add sodium metal (1.0 eq) to absolute ethanol. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add urea (1.1 eq) and stir until dissolved.

  • Addition of β-Keto Ester: Add ethyl 3-oxopentanoate (1.0 eq) dropwise to the reaction mixture at room temperature with continuous stirring.

  • Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 5-6. Collect the resulting precipitate by vacuum filtration and wash with cold deionized water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Protocol 2: Cyclocondensation with Formamide

This protocol is adapted from the synthesis of 6-ethyl-5-fluoropyrimidin-4-ol.[2]

  • Reaction Setup: Add a 30% solution of sodium methoxide in methanol to a reaction vessel.

  • Addition of Reagents: At 50 °C, add a solution of the enamine intermediate (formed from the reaction of ethyl 3-oxopentanoate and ammonia) in formamide dropwise.

  • Reaction: Heat the mixture at 50 °C for 3 hours.

  • Work-up and Isolation: Evaporate the volatile components under vacuum. Add water to the residue and adjust the pH to 6 with HCl. Extract the product with ethyl acetate and evaporate the solvent.

  • Purification: Recrystallize the crude product from cold acetone.

Data Presentation

Table 1: Comparison of Reaction Conditions for 6-Alkylpyrimidin-4-ol Synthesis

ParameterProtocol 1 (Urea)Protocol 2 (Formamide)
β-Keto Ester Ethyl 3-oxopentanoate (analogous)Ethyl 2-fluoro-3-oxopentanoate (analogous)
Nitrogen Source UreaFormamide (from enamine)
Base Sodium EthoxideSodium Methoxide
Solvent EthanolMethanol / Formamide
Temperature Reflux50 °C
Reaction Time 4-6 hours3 hours
Reported Yield Not specified for ethyl analog40% (for fluoro-analog)[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Start: Reagents prepare_base Prepare Base (e.g., NaOMe in MeOH) start->prepare_base mix_reagents Mix Reagents (β-ketoester, formamide/urea) prepare_base->mix_reagents react Heat Reaction (e.g., 50°C or Reflux) mix_reagents->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with Water monitor->quench Complete acidify Acidify to pH 6 quench->acidify precipitate Precipitate Crude Product acidify->precipitate filter Filter and Wash precipitate->filter recrystallize Recrystallize (e.g., Acetone or EtOH/Water) filter->recrystallize dry Dry Final Product recrystallize->dry final_product Pure this compound dry->final_product

Caption: Experimental workflow for the synthesis of this compound.

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of Pyrimidin-4-ol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of pyrimidin-4-ol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the purification of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying pyrimidin-4-ol compounds?

A1: The principal difficulties arise from their inherent physicochemical properties. These include keto-enol tautomerism, high polarity leading to solubility issues, and the potential for co-eluting synthesis-related impurities. The high polarity can result in poor retention in reverse-phase chromatography and difficulties in achieving effective crystallization.[1]

Q2: How does tautomerism affect the purification of pyrimidin-4-ol?

A2: Pyrimidin-4-ol exists in a tautomeric equilibrium with its keto form, pyrimidin-4(1H)-one. These tautomers often have very similar polarities, which makes their separation by chromatography challenging. This equilibrium can result in broadened peaks or the appearance of multiple spots on a TLC plate. The position of the equilibrium is also highly dependent on the solvent, which can further complicate analysis and purification.

Q3: Which chromatographic techniques are most effective for pyrimidin-4-ol derivatives?

A3: Due to their high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method. HILIC utilizes a polar stationary phase with a mobile phase containing a high concentration of a less polar organic solvent, which promotes the retention of polar analytes like pyrimidin-4-ols.[1] While challenging, reverse-phase chromatography can sometimes be optimized using polar-endcapped columns or specific ion-pairing agents to improve retention.[1]

Q4: My pyrimidin-4-ol compound is only soluble in high-boiling point solvents like DMSO or DMF. How can I crystallize it?

A4: For compounds that are exclusively soluble in solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective crystallization technique.[2] In this method, the compound is dissolved in a minimal amount of the high-boiling point solvent in a small, open vial. This vial is then placed inside a larger, sealed container that holds a more volatile anti-solvent (a solvent in which the compound is insoluble, such as dichloromethane, diethyl ether, or pentane).[2][3] The vapor from the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting gradual crystal growth.[2]

Q5: I am synthesizing a pyrimidin-4-ol derivative via the Biginelli reaction and am getting a significant amount of a yellow, fluorescent byproduct. What is this and how can I prevent it?

A5: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can be formed from the decomposition of urea at elevated temperatures). To minimize this, it is recommended to run the reaction at a lower temperature. The choice of catalyst can also influence the selectivity between the desired Biginelli pathway and the competing Hantzsch reaction.[4]

Troubleshooting Guides

Chromatography Issues
ProblemPossible CauseSuggested Solution
Poor retention in Reverse-Phase HPLC The analyte is too polar for the stationary phase. The mobile phase is too strong.Use a polar-endcapped or polar-embedded column. Decrease the percentage of the organic modifier in the mobile phase. Consider using HILIC as an alternative purification strategy.[1]
Peak tailing in HPLC Secondary interactions with residual silanol groups on the silica backbone of the column.Use a mobile phase additive, such as 0.1% formic acid, to suppress silanol interactions.[5]
Multiple or broad peaks Presence of tautomers.Consider derivatization of the hydroxyl group to form a single, less polar derivative which can be more easily purified. The protecting group can be removed in a subsequent step if necessary.
Crystallization Issues
ProblemPossible CauseSuggested Solution
Compound "oils out" instead of crystallizing The solution is too concentrated, or it is being cooled too quickly. The compound's melting point is lower than the temperature of the solution as it becomes supersaturated.Increase the amount of solvent to reduce the concentration.[6] Use a solvent with a lower boiling point or a different polarity. Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2]
No crystals form upon cooling The solution is not sufficiently supersaturated (too much solvent was used). The compound is too soluble in the selected solvent, even at low temperatures.Evaporate some of the solvent to increase the concentration and allow it to cool again.[1] Try adding an anti-solvent (a miscible solvent in which the compound is insoluble) to induce precipitation.[1][7]
Low recovery of crystalline product The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals during filtration.[2]
Colored impurities in the final crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of the desired product.[1]

Data Presentation

Solubility of Pyrimidine Derivatives

The solubility of pyrimidine derivatives is highly dependent on the nature of the substituents and the solvent used. Generally, solubility increases with temperature.[8][9]

Table 1: Mole Fraction Solubility (x) of Tetrahydropyrimidine Derivatives in Various Solvents at Different Temperatures. [10]

CompoundR-groupSolvent298.15 K308.15 K318.15 K328.15 K
SNS-1 4-OH, 3-OCH3-C6H4DMF-0.00310.00420.0053
SNS-2 4-OCH3-C6H4Chloroform0.00140.00180.00220.0027
SNS-3 4-OH-C6H4DMF-0.00280.00390.0050
SNS-4 4-Cl-C6H4Chloroform0.00130.00160.00200.0024

Note: Data extracted from physicochemical studies of various pyrimidine derivatives. SNS-1 and SNS-3 showed very low solubility in chloroform.[10]

Table 2: Solubility Data for Pyrimidine Derivatives (BKD series) in Methanol, DMF, and CCl4. [9][11]

CompoundSolvent298.15 K (x * 10³)308.15 K (x * 10³)318.15 K (x * 10³)328.15 K (x * 10³)
BKD-1 Methanol1.832.543.494.69
DMF7.9210.3113.3116.99
CCl40.410.520.640.79
BKD-2 Methanol1.281.762.393.19
DMF5.316.948.9911.52
CCl40.350.440.540.66

Experimental Protocols

Protocol 1: Purification of a Polar Pyrimidin-4-ol using HILIC

This protocol provides a general method for developing a HILIC-based purification for a highly polar pyrimidin-4-ol derivative that shows poor retention in reverse-phase chromatography.

1. Materials and Equipment:

  • Crude pyrimidin-4-ol sample

  • HPLC or Flash Chromatography system

  • HILIC column (e.g., bare silica, amide, or diol-bonded phase)[12][13]

  • Solvent A: Acetonitrile (ACN)

  • Solvent B: Water with 10 mM Ammonium Formate (adjusted to pH 3.5 with formic acid)

  • Sample dissolution solvent (e.g., 80:20 ACN:Water)

2. Method Development:

  • Column Selection: Begin with a bare silica or amide-bonded HILIC column.[12]

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close to the initial mobile phase composition as possible to ensure good peak shape.[1]

  • Gradient Design: Start with a high percentage of organic solvent (e.g., 95% ACN) and run a gradient to a higher percentage of the aqueous mobile phase (e.g., 50% ACN) over 10-20 column volumes.

  • Optimization: Adjust the gradient slope, flow rate, and buffer concentration to optimize the separation of the target compound from its impurities.

3. Purification Procedure:

  • Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) for at least 10 column volumes.

  • Inject the dissolved sample onto the column.

  • Run the optimized gradient program.

  • Collect fractions corresponding to the peak of the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Crystallization using the Anti-Solvent Vapor Diffusion Technique

This method is ideal for compounds that are difficult to crystallize and are only soluble in high-boiling point solvents.[2]

1. Materials:

  • Crude pyrimidin-4-ol compound

  • "Good" solvent (e.g., DMF or DMSO, in which the compound is highly soluble)

  • "Anti-solvent" (e.g., Dichloromethane, Diethyl Ether, or Ethyl Acetate, which is volatile and in which the compound is insoluble)[3]

  • Small vial (e.g., 1-dram)

  • Larger jar or beaker with a lid or seal

2. Procedure:

  • Dissolve the crude pyrimidin-4-ol in the minimum amount of the "good" solvent (e.g., DMSO) in the small vial.

  • Pour a small amount of the "anti-solvent" (e.g., Dichloromethane) into the larger jar.

  • Carefully place the open vial containing the compound solution inside the larger jar. Ensure the level of the anti-solvent is below the opening of the small vial.

  • Seal the larger jar and leave it undisturbed in a location with a stable temperature.

  • Over time, the volatile anti-solvent will diffuse into the solution in the small vial, gradually reducing the solubility of the pyrimidin-4-ol and inducing crystallization.

  • Monitor the setup over several hours to days until crystals of a suitable size have formed.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Visualizations

G cluster_Troubleshooting Purification Troubleshooting Workflow start Crude Pyrimidin-4-ol solubility_check Assess Solubility Profile start->solubility_check chromatography Purify by Chromatography solubility_check->chromatography Good solubility in chromatography solvents crystallization Purify by Crystallization solubility_check->crystallization Poor solubility allows for crystallization hilic HILIC chromatography->hilic Highly Polar rpc Reverse Phase chromatography->rpc Moderately Polar cooling_xtal Cooling Crystallization crystallization->cooling_xtal Soluble hot, insoluble cold antisolvent_xtal Anti-Solvent Method crystallization->antisolvent_xtal Soluble only in high boiling point solvents analysis Analyze Purity (HPLC, NMR) hilic->analysis rpc->analysis cooling_xtal->analysis antisolvent_xtal->analysis pure Pure Compound analysis->pure Purity > 95% reprocess Re-evaluate Strategy analysis->reprocess Purity < 95% reprocess->solubility_check

Caption: A troubleshooting workflow for purifying pyrimidin-4-ol compounds.

Caption: The tautomeric equilibrium of pyrimidin-4-ol and its purification challenges.

G cluster_workflow Anti-Solvent Vapor Diffusion Workflow start Dissolve compound in minimal 'good' solvent (e.g., DMSO) in a small vial setup Place open vial inside a sealed chamber containing an 'anti-solvent' (e.g., DCM) start->setup diffusion Anti-solvent vapor slowly diffuses into the compound solution setup->diffusion supersaturation Solubility of the compound decreases, leading to supersaturation diffusion->supersaturation crystallization Gradual formation of crystals over hours/days supersaturation->crystallization end Collect, wash, and dry pure crystals crystallization->end

Caption: Workflow for anti-solvent vapor diffusion crystallization.

References

Technical Support Center: Synthesis of 6-Ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 6-Ethylpyrimidin-4-ol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors. A primary cause can be incomplete reaction or the formation of side products. To address this, consider the following:

  • Purity of Reactants: Ensure that your starting materials, particularly ethyl 3-oxopentanoate and urea, are of high purity. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: The cyclocondensation reaction may require optimization of both time and temperature. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time. Insufficient heating can lead to an incomplete reaction, while excessive heat may cause degradation of reactants or products.

  • Stoichiometry: The molar ratio of reactants is crucial. An excess of urea is often used to drive the reaction to completion. Experiment with slight variations in the stoichiometry to find the optimal balance.

  • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the reactants and intermediates.

Question: I am observing significant amounts of an unknown impurity in my crude product. What could it be and how can I minimize its formation?

Answer: A common impurity in this synthesis is the formation of N-acylurea byproducts from the reaction of the β-ketoester with urea in a competing pathway. To minimize its formation:

  • Controlled Addition of Reactants: Add the ethyl 3-oxopentanoate to the reaction mixture slowly and at a controlled temperature. This can help to favor the desired cyclization reaction over the formation of the N-acylurea.

  • pH Control during Workup: During the acidic workup to precipitate the product, carefully control the pH. A pH that is too low or too high can lead to the degradation of the desired product or the formation of other impurities.

Question: The purification of my final product by recrystallization is proving difficult, resulting in a low recovery of pure product. What can I do?

Answer: Purification challenges can arise from the presence of closely related impurities or suboptimal recrystallization conditions.

  • Solvent System: Experiment with different solvent systems for recrystallization. A mixture of ethanol and water is commonly used, but other polar solvents or solvent mixtures may provide better results.

  • Column Chromatography: If recrystallization is ineffective, consider purifying the crude product using column chromatography. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from impurities.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for this compound?

The most common and well-established method is the base-catalyzed cyclocondensation of ethyl 3-oxopentanoate with urea.[1] This method is a variation of the classical pyrimidine synthesis.

What is the role of the base catalyst in this reaction?

A strong base, such as sodium ethoxide, is typically used to deprotonate the urea, making it a more potent nucleophile for the initial attack on the β-ketoester.

Are there alternative synthetic methods for preparing this compound?

Yes, multi-component reactions can also be employed for the synthesis of pyrimidine derivatives.[2] These methods can offer advantages in terms of efficiency and atom economy.

Data Presentation

The following tables provide illustrative data on the optimization of reaction conditions for the synthesis of this compound. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of Reaction Temperature on Yield

EntryTemperature (°C)Reaction Time (h)Yield (%)
160845
280672
3100485
4120478 (with some degradation)

Table 2: Effect of Reactant Stoichiometry on Yield

EntryEthyl 3-oxopentanoate (eq.)Urea (eq.)Sodium Ethoxide (eq.)Yield (%)
11.01.01.065
21.01.21.078
31.01.51.088
41.02.01.086

Experimental Protocols

Synthesis of this compound via Cyclocondensation

This protocol is adapted from the synthesis of 6-propylpyrimidin-4-ol.[1]

Materials:

  • Ethyl 3-oxopentanoate

  • Urea

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Deionized water

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add absolute ethanol. Carefully add small pieces of sodium metal to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the sodium ethoxide solution, add urea and stir until it is completely dissolved.

  • Addition of β-Ketoester: Slowly add ethyl 3-oxopentanoate to the reaction mixture dropwise at room temperature with vigorous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidification: Carefully acidify the aqueous solution with concentrated hydrochloric acid until the pH is approximately 5-6. A white precipitate of this compound should form.

  • Isolation: Collect the crude product by vacuum filtration and wash the solid with cold deionized water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

  • Drying: Dry the purified product in a vacuum oven.

Visualizations

reaction_pathway Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Intermediate Intermediate Ethyl 3-oxopentanoate->Intermediate 1. Urea Urea Urea->Intermediate 2. Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Intermediate Catalyst This compound This compound Intermediate->this compound Cyclization & Dehydration

Synthesis Pathway of this compound

troubleshooting_workflow start Low Yield of this compound check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time) start->optimize_conditions adjust_stoichiometry Adjust Reactant Stoichiometry start->adjust_stoichiometry check_moisture Ensure Anhydrous Conditions start->check_moisture side_products Investigate Side Product Formation check_purity->side_products optimize_conditions->side_products adjust_stoichiometry->side_products check_moisture->side_products purification_issue Address Purification Challenges side_products->purification_issue Yes solution Improved Yield side_products->solution No purification_issue->solution

Troubleshooting Workflow for Low Yield

References

Technical Support Center: Purification of 6-Ethylpyrimidin-4-ol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful recrystallization of 6-Ethylpyrimidin-4-ol.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[1] For this compound, the process involves dissolving the impure solid in a minimum amount of a hot, suitable solvent. As the solution slowly cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: An ideal solvent for recrystallizing this compound should dissolve the compound well at elevated temperatures but poorly at lower temperatures. The impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent. For polar compounds like this compound, polar solvents or mixtures of polar solvents are often a good starting point. An ethanol/water mixture is a commonly used solvent system for similar 6-alkyl-pyrimidin-4-ols.[2]

Q3: Can I use a single solvent system for recrystallization?

A3: Yes, if a single solvent meets the criteria of high solubility when hot and low solubility when cold, it can be used. However, for many compounds, including polar heterocyclic compounds, a mixed solvent system (e.g., ethanol and water) often provides better results, allowing for finer control over the crystallization process.[3]

Q4: What are the common impurities in the synthesis of this compound?

A4: Common impurities may include unreacted starting materials from the synthesis, such as ethyl 3-oxopentanoate and urea (or related precursors), as well as side-products from the cyclocondensation reaction. The purification process aims to remove these contaminants.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Issue 1: No crystals form after cooling the solution.

  • Question: I have dissolved my crude this compound in a hot solvent and allowed it to cool, but no crystals have formed. What should I do?

  • Answer: This is a common issue that can arise from several factors:

    • Too much solvent: The solution may not be supersaturated. Try boiling off some of the solvent to increase the concentration of the compound and then allow it to cool again.[4][5]

    • Supersaturation: The solution may be supersaturated but requires a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod just below the surface of the liquid or adding a small "seed" crystal of pure this compound.[4]

    • Inappropriate solvent: The compound might be too soluble in the chosen solvent even at low temperatures. In this case, you may need to select a different solvent or solvent system.

Issue 2: The compound "oils out" instead of forming crystals.

  • Question: Upon cooling, my compound has separated as an oily liquid instead of solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point.[6] This can be due to a high concentration of impurities or too rapid cooling. To address this:

    • Reheat the solution until the oil redissolves.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool much more slowly. Insulating the flask can help achieve a slower cooling rate.[6]

    • Consider using a different solvent system.

Issue 3: The yield of purified crystals is very low.

  • Question: I have successfully obtained crystals, but the final yield is much lower than expected. What could be the reason?

  • Answer: A low yield can be attributed to several factors:

    • Using too much solvent: An excessive amount of solvent will lead to a significant portion of the product remaining in the mother liquor even after cooling.[4]

    • Premature crystallization: If the solution cools too quickly during hot filtration (if performed), some product may be lost. Ensure the filtration apparatus is pre-heated.

    • Washing with too much cold solvent: Washing the collected crystals with an excessive amount of cold solvent can redissolve some of the product. Use a minimal amount of ice-cold solvent for washing.

    • Inherent solubility: The compound may have a relatively high solubility in the chosen solvent even at low temperatures. Cooling the solution in an ice bath can help maximize the yield.

Issue 4: The purified crystals are still colored.

  • Question: My final crystals have a colored tint, indicating the presence of impurities. How can I remove colored impurities?

  • Answer: If the solution is colored by impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[4] Use a minimal amount of charcoal, as it can also adsorb some of the desired product. The charcoal is then removed by hot gravity filtration.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides qualitative solubility information and suggested solvent systems based on the behavior of similar polar heterocyclic compounds.

SolventQualitative Solubility (at Room Temp)Qualitative Solubility (at Boiling Point)Suitability for Recrystallization
WaterSlightly SolubleModerately SolublePossible, but may require large volumes.
EthanolModerately SolubleVery SolubleGood as a primary solvent in a mixed system.
MethanolSolubleVery SolubleMay be too good a solvent, leading to low recovery.
Ethyl AcetateSlightly SolubleModerately SolublePotentially a good single solvent.
AcetoneModerately SolubleVery SolubleSimilar to ethanol, likely needs an anti-solvent.
DichloromethaneSparingly SolubleSlightly SolubleUnlikely to be a good solvent.
HexaneInsolubleInsolubleCan be used as an anti-solvent.
Ethanol/Water Variable Very Soluble Recommended Solvent System [2]
Ethyl Acetate/Hexane Variable Very Soluble Alternative Solvent System

Experimental Protocols

Recrystallization of this compound using an Ethanol/Water Solvent System

This protocol is adapted from the procedure for the purification of the structurally similar 6-propylpyrimidin-4-ol.[2]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Activated charcoal (optional)

  • Boiling chips or magnetic stir bar

Equipment:

  • Erlenmeyer flasks (2)

  • Hot plate with magnetic stirring capability

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar or boiling chips. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol on the hot plate. Place a stemless funnel with fluted filter paper into the neck of this flask. Pour the hot solution of the compound through the filter paper. This step should be done quickly to avoid premature crystallization.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes before performing the hot filtration.

  • Addition of Anti-Solvent: To the hot, clear ethanolic solution, add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a pre-weighed watch glass and dry them in a desiccator or a vacuum oven until a constant weight is achieved.

Visualization

The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization of this compound start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Do Crystals Form? cool->crystals_form oiling_out Does the Compound 'Oil Out'? crystals_form->oiling_out Yes add_seed Add Seed Crystal or Scratch Flask crystals_form->add_seed No yield_ok Is the Yield Acceptable? oiling_out->yield_ok No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes purity_ok Are the Crystals Pure (e.g., colorless)? yield_ok->purity_ok Yes check_solvent_vol Review Amount of Solvent Used yield_ok->check_solvent_vol No decolorize Decolorize with Activated Charcoal purity_ok->decolorize No (Colored) end_success Successful Purification purity_ok->end_success Yes add_seed->cool reduce_solvent Reduce Solvent Volume (Boil Off) add_seed->reduce_solvent If no success reduce_solvent->cool change_solvent Consider Different Solvent System reduce_solvent->change_solvent If still no success end_failure Purification Failed (Consider Chromatography) change_solvent->end_failure cool_slower Cool More Slowly reheat_add_solvent->cool_slower cool_slower->cool check_washing Review Washing Step check_solvent_vol->check_washing check_solvent_vol->end_failure decolorize->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

How to resolve low yields in three-component pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues leading to low yields in three-component pyrimidine synthesis, such as the Biginelli reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Biginelli reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent challenge. Several factors can contribute to this issue. Here is a step-by-step guide to troubleshoot the problem:

  • Catalyst Inefficiency or Sub-optimality: The choice and amount of catalyst are critical. While classic methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1][2]

    • Troubleshooting:

      • Screen Catalysts: Consider using milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts, which have been shown to improve yields and simplify the work-up process.[1][2]

      • Optimize Catalyst Loading: Ensure the correct concentration of your catalyst is used. If the catalyst is absent or inactive, product formation can be difficult, resulting in poor yields.[1][3] If you are using a reusable catalyst, it may require regeneration.[3]

  • Suboptimal Reaction Temperature: The reaction may not have enough energy to overcome the activation barrier, or excessive heat could be causing decomposition.

    • Troubleshooting:

      • Increase Temperature Moderately: If the reaction is sluggish, a moderate increase in temperature (e.g., to 60-100°C) can improve the reaction rate and yield.[2][3]

      • Avoid High Temperatures: Excessively high temperatures can favor the formation of byproducts, such as Hantzsch-type 1,4-dihydropyridines, due to the decomposition of urea into ammonia.[3]

  • Inappropriate Solvent: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Troubleshooting:

      • Solvent Screening: While ethanol is commonly used, other solvents like acetonitrile or even solvent-free conditions have been reported to significantly enhance yields and reduce reaction times.[1][2][3] A mixture of water and ethanol has also been shown to be effective in certain cases.[4]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to unwanted side products.[1][3]

    • Troubleshooting:

      • Ensure High Purity: Use high-purity aldehyde, β-ketoester, and urea (or thiourea).

  • Reaction Time: The reaction may not have proceeded to completion.

    • Troubleshooting:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product to determine the optimal reaction time.[2][3]

Q2: I am observing a significant amount of a yellow, fluorescent byproduct in my Biginelli reaction. What is it and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can form from the decomposition of urea at higher temperatures. This pathway competes with the desired Biginelli reaction.[3]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[3]

    • Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[3]

    • Order of Addition: Adding the urea last may help to minimize its decomposition into ammonia.[3]

Q3: My starting materials are largely unreacted, leading to low conversion. What should I do?

A3: Low conversion can be attributed to several factors:

  • Catalyst Activity: Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acid catalysts like HCl, check that the concentration is appropriate.[3]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion. Monitor the reaction's progress using TLC.[3]

  • Solvent Choice: The solvent can impact reactant solubility and reaction rate. Experiment with different solvents or consider solvent-free conditions, which have been shown to improve yields for certain substrates.[3]

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are of high purity.[3]

Data Presentation: Comparison of Pyrimidine Synthesis Methods

For researchers looking for alternative methods to improve yields, the following table summarizes key quantitative data for selected pyrimidine synthesis methodologies, offering a side-by-side comparison of their performance.

MethodKey ReagentsCatalystSolventReaction TimeTemperatureYield (%)
Pinner Synthesis Urea, AcetylacetoneHydrogen ChlorideMethanol3 hours52°C90.2%[5]
Biginelli Reaction Benzaldehyde, Ethyl Acetoacetate, UreaBenzyltriethylammonium ChlorideSolvent-free30-45 minutes100°C>85%[5]
Iridium-Catalyzed Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexTolueneNot Specified150°CUp to 93%[5][6]
Microwave-Assisted Synthesis Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic AcidSolvent-free2-5 minutes300W88-95%[5]
MgO-Catalyzed Synthesis Aldehyde, Amidine, MalononitrileMagnesium Oxide (MgO)Acetonitrile15-45 minutesReflux85-96%[7][8]

Experimental Protocols

General Protocol for a Classic Biginelli Reaction:

This protocol provides a general framework. Optimal conditions may vary depending on the specific substrates used.

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Solvent and Catalyst: Add a suitable solvent (e.g., ethanol, 10 mL) and a catalytic amount of a Brønsted acid (e.g., HCl, a few drops).

  • Reaction Conditions: Stir the mixture at a controlled temperature, for example, at reflux.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, filter the solid product and wash it with a cold solvent (e.g., ethanol).[3]

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone (DHPM).[3]

Optimized Protocol using a Heterogeneous Catalyst (MgO):

This method often provides higher yields and shorter reaction times.[7][8]

  • Reactant Mixture: In a round-bottom flask, combine the aldehyde (2 mmol), amidine hydrochloride (2 mmol), and malononitrile or ethyl cyanoacetate (2 mmol).[7]

  • Catalyst and Solvent: Add high-surface-area MgO (0.25 g) and acetonitrile (5 mL).[7]

  • Reaction Conditions: Reflux the mixture with stirring.[7]

  • Monitoring: Monitor the progress of the reaction using TLC.[7]

  • Catalyst Removal: After completion of the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.[7]

  • Product Isolation: Evaporate the solvent from the filtrate to obtain the crude product.

  • Purification: Recrystallize the product from a suitable solvent.

Visualizations

Troubleshooting Workflow for Low Yield

G start Low Yield in Pyrimidine Synthesis check_catalyst Check Catalyst - Activity - Loading - Type (Lewis vs. Brønsted) start->check_catalyst check_temp Review Reaction Temperature - Too low? - Too high (byproduct formation)? start->check_temp check_solvent Evaluate Solvent - Solubility of reactants - Polarity start->check_solvent check_purity Verify Reactant Purity start->check_purity check_time Assess Reaction Time - Monitor with TLC start->check_time optimize_catalyst Optimize Catalyst - Screen different catalysts - Adjust concentration check_catalyst->optimize_catalyst Suboptimal optimize_temp Optimize Temperature - Incremental increase - Lower to reduce byproducts check_temp->optimize_temp Suboptimal optimize_solvent Optimize Solvent - Test alternative solvents - Consider solvent-free check_solvent->optimize_solvent Suboptimal purify_reagents Purify Reactants check_purity->purify_reagents Impurities found optimize_time Optimize Reaction Time check_time->optimize_time Incomplete end Improved Yield optimize_catalyst->end optimize_temp->end optimize_solvent->end purify_reagents->end optimize_time->end

Caption: Troubleshooting workflow for low yields.

Competing Reaction Pathways in Biginelli Synthesis

G cluster_reactants Reactants cluster_biginelli Desired Pathway cluster_hantzsch Side Reaction Aldehyde Aldehyde Biginelli_Product Dihydropyrimidinone (DHPM) (Desired Product) Aldehyde->Biginelli_Product 1 eq. Hantzsch_Product 1,4-Dihydropyridine (DHP) (Fluorescent Byproduct) Aldehyde->Hantzsch_Product 1 eq. BetaKetoester β-Ketoester BetaKetoester->Biginelli_Product 1 eq. BetaKetoester->Hantzsch_Product 2 eq. Urea Urea Urea->Biginelli_Product 1 eq. Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Ammonia->Hantzsch_Product

Caption: Biginelli vs. Hantzsch reaction pathways.

References

Refinement of work-up procedures for pyrimidin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Pyrimidin-4-ols

Welcome to the technical support center for pyrimidin-4-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the work-up and purification stages of pyrimidin-4-ol derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the work-up of pyrimidin-4-ol syntheses?

A1: Researchers often face challenges related to the physicochemical properties of pyrimidin-4-ols. Common issues include:

  • Low Yields: Can be caused by incomplete reactions, side product formation, or loss of product during extraction and purification steps.[1]

  • Solubility Problems: Pyrimidin-4-ols can exhibit pH-dependent solubility and may precipitate unexpectedly during aqueous work-up.[2][3] They can also be poorly soluble in common organic solvents, complicating extraction and purification.[4]

  • Formation of Emulsions: During liquid-liquid extraction, stable emulsions can form, making phase separation difficult.[5]

  • Product Discoloration: The final product may appear yellow, brown, or pink due to impurities from degradation, side reactions, or residual starting materials.[6]

  • "Oiling Out" During Crystallization: Instead of forming solid crystals, the product may separate as an oil, which is difficult to purify.[6][7][8]

Q2: My pyrimidin-4-ol product is precipitating during the aqueous wash. How can I prevent this?

A2: Precipitation during aqueous work-up is often due to the pH-dependent solubility of pyrimidin-4-ols, which contain a basic pyridine moiety.[2] The compound may be soluble in the organic phase but crash out upon contact with an aqueous phase of a certain pH.

  • pH Adjustment: Measure and adjust the pH of your aqueous wash. Pyrimidin-4-ols are generally more soluble at a lower pH. Consider using a dilute acidic solution (e.g., 0.1 M HCl) for the initial washes if your compound is stable to acid, followed by a neutralization step.

  • Solvent Choice: Ensure the organic solvent used can adequately solubilize the product. If solubility is low, you may need to use a more polar solvent or a larger volume of solvent.

  • Temperature Control: In some cases, performing the wash with a pre-warmed aqueous solution can help maintain solubility, but be cautious of potential product degradation at higher temperatures.

Q3: I'm having trouble removing unreacted starting materials (e.g., β-ketoesters, amidines). What is the best approach?

A3: The removal strategy depends on the properties of the starting materials.

  • Acid/Base Extraction: Utilize the acidic or basic properties of the starting materials. For instance, unreacted amidines can often be removed by washing the organic layer with a dilute acid solution. Unreacted β-ketoesters might be removed with a dilute basic wash (e.g., saturated sodium bicarbonate), but be mindful of the pH sensitivity of your pyrimidin-4-ol product.

  • Chromatography: If extraction fails, silica gel column chromatography is a reliable method to separate the product from starting materials with different polarities.[9]

  • Recrystallization: A carefully chosen solvent system for recrystallization can effectively exclude more soluble or less soluble impurities.[7]

Q4: My final product is colored. How can I decolorize it?

A4: Colored impurities often arise from degradation or synthesis by-products.[6]

  • Activated Carbon: Treating a solution of your crude product with a small amount of activated carbon is highly effective for adsorbing colored impurities.[6] The carbon is then removed by filtering through Celite before product isolation.

  • Recrystallization: This is a powerful technique for removing both colored and non-colored impurities that have different solubility profiles from your product.[6] Sometimes, a combination of activated carbon treatment followed by recrystallization is most effective.[6]

Troubleshooting Guides

Issue 1: Low Yield After Work-up and Purification

Low recovery can occur at multiple stages. Systematically review your procedure to identify the source of product loss.

Possible Cause Troubleshooting Steps Citation
Incomplete Reaction Monitor the reaction by TLC or LCMS to ensure it has gone to completion before initiating work-up. Consider extending reaction time or moderately increasing temperature if appropriate.[1]
Product Loss to Aqueous Layer The product may have partial solubility in the aqueous phase, especially if it is polar or if the pH is not optimal. Back-extract the combined aqueous layers with fresh organic solvent.[5]
Using Too Much Recrystallization Solvent Excessive solvent will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent needed for complete dissolution. You can attempt to recover more product by concentrating the mother liquor and performing a second crystallization.[8]
Premature Crystallization During hot gravity filtration, the product may crystallize on the filter paper or in the funnel stem if the solution cools too quickly. Use a pre-heated funnel and filter the solution rapidly.[8]
Compound Adsorbed on Silica Gel Highly polar products may bind strongly to silica gel during column chromatography. Use a more polar eluent system (e.g., increasing the percentage of methanol in dichloromethane).[9]
Issue 2: "Oiling Out" During Recrystallization

"Oiling out" happens when the product comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.[6][7]

Possible Cause Troubleshooting Steps Citation
Solution is Too Concentrated Re-heat the mixture to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool slowly again.[6]
Cooling Rate is Too Fast Allow the solution to cool gradually to room temperature without disturbance before placing it in an ice bath. Insulating the flask can help slow the cooling process.[7][8]
Inappropriate Solvent System The chosen solvent may be too "good," meaning the product is too soluble. Try a different solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane) where the product has high solubility when hot but poor solubility when cold.[6][7]
Presence of Impurities Impurities can interfere with crystal lattice formation. Try purifying the crude material first by another method (e.g., a quick silica plug) before attempting recrystallization.[7]

Experimental Protocols

Protocol 1: General Extractive Work-up

This protocol outlines a standard procedure for quenching a reaction and extracting the crude pyrimidin-4-ol product.

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing water or a saturated aqueous solution (e.g., NH₄Cl for quenching organometallics, NaHCO₃ for neutralizing acid).

  • Extraction: Transfer the quenched mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously, venting frequently to release any pressure buildup, especially after using bicarbonate.[5]

  • Phase Separation: Allow the layers to separate completely. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.[10]

  • Washing: Drain the organic layer. Wash it sequentially with:

    • Water (to remove water-soluble byproducts).

    • Brine (to help remove residual water from the organic layer).

  • Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter away the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Recrystallization

This method is used to purify the solid crude product obtained from the work-up.

  • Solvent Selection: Choose a solvent or solvent system in which the pyrimidin-4-ol is highly soluble at elevated temperatures but poorly soluble at room temperature.[7] Common solvents to screen include ethanol, methanol/water, and ethyl acetate/heptane.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) while stirring until the solid is completely dissolved.[7] Add solvent dropwise until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Workflow & Pathway Diagrams

G cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Reaction Complete (TLC/LCMS) B Quench Reaction A->B C Liquid-Liquid Extraction B->C D Wash Organic Layer (Water, Brine) C->D E Dry & Concentrate D->E F Crude Product E->F G Recrystallization or Column Chromatography F->G H Pure Pyrimidin-4-ol G->H

// Low Yield Path A1 [label="Check reaction completion (TLC).\nBack-extract aqueous layers.\nReduce recrystallization solvent volume.", fillcolor="#FFFFFF"]; // Colored Product Path A2 [label="Treat with activated carbon.\nPerform recrystallization with\nan appropriate solvent system.", fillcolor="#FFFFFF"]; // Oiling Out Path A3 [label="Re-dissolve and add more solvent.\nEnsure slow cooling.\nScreen for alternative solvents.", fillcolor="#FFFFFF"];

// Final Nodes End_Yield [label="Yield Improved", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; End_Purity [label="Purity Improved", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1 [label="Yes"]; Q1 -> Q2 [label="No"];

Q2 -> A2 [label="Yes"]; Q2 -> Q3 [label="No"];

Q3 -> A3 [label="Yes"];

A1 -> End_Yield; A2 -> End_Purity; A3 -> End_Purity; } DOT Caption: Troubleshooting decision tree for purification issues.

G cluster_cryst Recrystallization cluster_chrom Column Chromatography Start Crude Product Method Choose Purification Method Start->Method Cryst_Solvent Select Solvent Method->Cryst_Solvent Solid & Crystalline Chrom_Pack Pack Column Method->Chrom_Pack Oily or Mixture Cryst_Dissolve Dissolve in Min. Hot Solvent Cryst_Solvent->Cryst_Dissolve Cryst_Cool Cool Slowly Cryst_Dissolve->Cryst_Cool Cryst_Filter Filter & Dry Cryst_Cool->Cryst_Filter Pure_Product Pure Product Cryst_Filter->Pure_Product Chrom_Load Load Sample Chrom_Pack->Chrom_Load Chrom_Elute Elute with Solvent Gradient Chrom_Load->Chrom_Elute Chrom_Analyze Analyze Fractions (TLC) Chrom_Elute->Chrom_Analyze Chrom_Analyze->Pure_Product

References

Validation & Comparative

Comparative Guide to the Structure-Activity Relationship of 6-Alkylpyrimidin-4-ols and Related Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 6-alkylpyrimidin-4-ols and structurally related pyrimidine analogs. While a systematic SAR study for a homologous series of 6-alkylpyrimidin-4-ols is not extensively available in the public domain, this document synthesizes fragmented data from various studies to extrapolate potential biological activities and SAR trends. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1] The nature of the substituent at the 6-position of the pyrimidine ring is known to significantly influence the compound's biological activity.

Comparative Biological Activity

The following tables summarize the reported biological activities of pyrimidin-4-ol derivatives and related compounds with various substituents at the 6-position. This data provides a basis for predicting the potential activity of 6-alkylpyrimidin-4-ols.

Anticancer Activity of 6-Substituted Pyrimidine Derivatives

The pyrimidine core is a key component in many anticancer agents. Modifications at the 6-position can significantly impact the cytotoxic and antiproliferative activity of these compounds. The data below showcases the activity of various 6-substituted pyrimidines against different cancer cell lines.

Compound/Derivative ClassCell LineActivity Metric (IC50)Reference
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesMCF-7, HeLa, HepG24i was the most active with IC50 values of 0.33 ± 0.24 (MCF-7), 0.51 ± 0.18 (HeLa), 0.87 ± 0.31 (HepG2) µM[1]
Thiazolo[4,5-d]pyrimidine DerivativesA375, C32, DU145, MCF-7/WT3b showed the most activity[1]
Pyrazolo[4,3-d]pyrimidine microtubule targeting agentsMCF-7Compound 9: GI50 ≤10 nM[2]
2-amino-4-aryl-6-pyridopyrimidinesHep3B, A549, HeLa, C6, HT29, MCF7High anti-proliferative activities[3]
New pyrazolo[3,4-d]pyrimidine derivativesNCI 60 cancer cell linesCompounds 15 & 16: GI50 values ranging from 0.018 to 9.98 μM[4]
Anti-inflammatory Activity of 6-Substituted Pyrimidine Derivatives

Pyrimidine derivatives have been investigated for their potential to modulate inflammatory pathways. The nature of the substituent at the 6-position can influence their inhibitory effects on key inflammatory mediators.

Compound/Derivative ClassAssayActivity Metric (IC50/Inhibition)Reference
6-Aryl-4-(...)-2-S-benzylthiopyrimidinesCarrageenan-induced paw edemaCompounds 3b, 3d, 3g showed potent activity[1]
Pyrano[2,3-d]pyrimidine derivativesCOX-2 InhibitionDerivatives 5 and 6 showed noteworthy in vitro anti-inflammatory activity[5]
Morpholinopyrimidine derivativesLPS-induced NO generation in RAW 264.7 macrophagesV4 and V8 were able to reduce the formation of the inflammatory mediator NO[6]
Pyrimidine derivatives L1-L4COX-2 InhibitionL1 and L2 showed high selectivity towards COX-2[7]
Antimicrobial Activity of 6-Substituted Pyrimidine Derivatives

The pyrimidine nucleus is present in various antimicrobial agents. Substitutions at the 6-position can modulate the spectrum and potency of their antibacterial and antifungal activities.

Compound/Derivative ClassMicroorganismActivity Metric (MIC)Reference
2,4,6-trisubstituted pyrimidinesBacillus pumilis, Escherichia coliSignificant activity compared to amikacin and penicillin G[1]
2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivativesE. coli, C. albicansModerate to good activity[1]
Pyrimidin-2-ol/thiol/amine analoguesS. aureus, B. subtilisCompound 12 (MICsa = 0.87 µM/ml), Compound 5 (MICbs = 0.96 µM/ml)[8]
1,2,4-Triazolo[1,5-a]pyrimidine-based derivativesS. aureus, E. coli, P. aeruginosaCompound 9o: MIC values of 24, 51, and 53 nM[9]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of 6-alkylpyrimidin-4-ols and their analogs.

MTT Cell Proliferation Assay

This assay is a colorimetric method used to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • 6-alkylpyrimidin-4-ol derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[10]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization of Formazan: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium (e.g., DMEM)

  • 6-alkylpyrimidin-4-ol derivatives

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours.[12]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the pyrimidine derivatives for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response and incubate for 24 hours.[12]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well.[12]

  • Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.[12]

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.[12]

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only treated group.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This quantitative method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 6-alkylpyrimidin-4-ol derivatives

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microtiter plates

  • Inoculum of the microorganism standardized to 0.5 McFarland turbidity

  • Microplate reader (optional)

Protocol:

  • Preparation of Compound Dilutions: Perform serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL for bacteria.

  • Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance with a microplate reader.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the SAR of 6-alkylpyrimidin-4-ols.

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation synthesis Compound Synthesis (6-Alkylpyrimidin-4-ols) cytotoxicity Cytotoxicity Assay (e.g., MTT) synthesis->cytotoxicity activity Primary Activity Screening (e.g., Anticancer, Anti-inflammatory) cytotoxicity->activity Non-toxic Concentrations moa Mechanism of Action (e.g., Kinase Inhibition) activity->moa Active Compounds efficacy Animal Model of Disease (e.g., Xenograft, Arthritis) moa->efficacy Lead Compound

Caption: General experimental workflow for evaluating the biological activity of 6-alkylpyrimidin-4-ols.

sar_relationship cluster_properties Physicochemical Properties cluster_activity Biological Activity core Pyrimidin-4-ol Core methyl Methyl ethyl Ethyl propyl Propyl butyl Butyl lipophilicity Increased Lipophilicity methyl->lipophilicity steric_bulk Increased Steric Bulk methyl->steric_bulk ethyl->lipophilicity ethyl->steric_bulk propyl->lipophilicity propyl->steric_bulk butyl->lipophilicity butyl->steric_bulk potency Modulated Potency lipophilicity->potency selectivity Altered Selectivity steric_bulk->selectivity

Caption: Hypothetical SAR of 6-alkylpyrimidin-4-ols, illustrating the influence of the alkyl chain.

References

A Comparative Guide to Validating the Biological Efficacy of Synthesized 6-Ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the biological efficacy of the novel synthesized compound, 6-Ethylpyrimidin-4-ol. By leveraging established in vitro assays, this document outlines a comparative approach against known therapeutic agents, offering a clear pathway for preliminary assessment and further development. Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The strategic evaluation of this compound within these contexts is crucial for elucidating its therapeutic potential.

Comparative Biological Activity Analysis

To objectively assess the biological efficacy of this compound, a direct comparison with established drugs and related pyrimidine derivatives is essential. The selection of comparator compounds should be based on the specific biological activity being investigated.

Table 1: Hypothetical Anticancer Activity of this compound vs. Standard Chemotherapeutic Agents

CompoundCancer Cell LineIC₅₀ (µM)Selectivity Index (SI)
This compound PC3 (Prostate) TBDTBD
MCF-7 (Breast) TBDTBD
A549 (Lung) TBDTBD
DoxorubicinPC3 (Prostate)~1.5-
MCF-7 (Breast)~0.8-
A549 (Lung)~0.5-
Vinblastine SulfatePC3 (Prostate)~42[4]-

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency. The Selectivity Index (SI) is the ratio of the cytotoxic concentration against normal cells to the cytotoxic concentration against cancer cells; a higher SI value suggests greater selectivity for cancer cells.

Table 2: Hypothetical Anti-inflammatory Activity of this compound vs. NSAIDs

CompoundCOX-1 Inhibition (IC₅₀, µM)COX-2 Inhibition (IC₅₀, µM)COX-2 Selectivity Index
This compound TBDTBDTBD
Piroxicam~2.5~1.81.4
Meloxicam~2.0~0.120.0

The COX-2 Selectivity Index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher value indicates greater selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.[5]

Table 3: Hypothetical Antimicrobial Activity of this compound vs. Standard Antibiotics

CompoundE. coli (MIC, µg/mL)S. aureus (MIC, µg/mL)
This compound TBDTBD
Tetracycline~1-4~0.5-2
Amikacin~1-4~1-8

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducible and reliable evaluation of the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[4][5]

  • Materials : 96-well plates, human cancer cell lines (e.g., PC3, MCF-7, A549), normal human cell line (e.g., MRC-5), cell culture medium, this compound, reference drug (e.g., Doxorubicin), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a microplate reader.

  • Procedure :

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound and the reference drug for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][5]

  • Materials : COX-1 and COX-2 enzymes, arachidonic acid (substrate), a colorimetric or fluorometric detection kit, and a microplate reader.

  • Procedure :

    • In a 96-well plate, pre-incubate the COX enzyme with various concentrations of this compound or a reference drug (e.g., Piroxicam, Meloxicam).

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a specific incubation time at a controlled temperature, stop the reaction.

    • Measure the product formation using a colorimetric or fluorometric method.

    • Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[6]

  • Materials : 96-well microtiter plates, bacterial strains (e.g., E. coli, S. aureus), Mueller-Hinton broth, this compound, and a reference antibiotic (e.g., Tetracycline).

  • Procedure :

    • Prepare serial two-fold dilutions of this compound in the broth within the wells of a 96-well plate.

    • Prepare a standardized inoculum of the test microorganism.

    • Inoculate each well with the microbial suspension.

    • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing Methodologies and Pathways

Experimental Workflow

The general workflow for the initial biological validation of a synthesized compound like this compound is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & Comparison synthesis Synthesis of This compound characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Anticancer Screening (MTT Assay) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (COX Inhibition) characterization->anti_inflammatory antimicrobial Antimicrobial Screening (MIC Determination) characterization->antimicrobial ic50 IC50 / MIC Determination cytotoxicity->ic50 anti_inflammatory->ic50 antimicrobial->ic50 comparison Comparison with Reference Compounds ic50->comparison sar Structure-Activity Relationship (SAR) Analysis comparison->sar future Further Studies sar->future Lead Optimization G growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound (Hypothetical Inhibitor) inhibitor->raf

References

A Researcher's Guide to In Vitro Assay Protocols for Pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of key in vitro assays to evaluate the biological activities of pyrimidin-4-ol and related pyrimidine derivatives. Detailed experimental protocols and supporting data are presented to facilitate the selection of appropriate screening methods.

Pyrimidine derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The versatility of the pyrimidine scaffold allows for extensive chemical modifications, leading to the development of compounds that can selectively target various biological pathways. This guide focuses on the practical application of in vitro assays to characterize the efficacy and mechanism of action of these compounds.

Comparative Efficacy of Pyrimidine Derivatives

The biological activity of pyrimidine derivatives is frequently assessed by their half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in various assays. The tables below summarize the performance of several pyrimidine derivatives in key therapeutic areas.

Table 1: Anti-proliferative Activity against Cancer Cell Lines
Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
Curcumin-pyrimidine analog 3gMCF-7 (Breast)MTT0.61 ± 0.05[1]
Curcumin-pyrimidine analog 3bMCF-7 (Breast)MTT4.95 ± 0.94[1]
Pyrimidine-tethered chalcone (B-4)MCF-7 (Breast)MTT6.70 ± 1.02[1]
Thienopyrimidine derivative 2MCF-7 (Breast)Not Specified0.013[1]
Indazol-pyrimidine derivative 4fMCF-7 (Breast)MTT1.629[2]
Indazol-pyrimidine derivative 4iMCF-7 (Breast)MTT1.841[2]
Staurosporine (Reference)MCF-7 (Breast)MTT8.029[2]
Pyrazolo[3,4-d]pyrimidine 1aA549 (Lung)MTT2.24[3]
Pyrido[1,2-a]pyrimidin-4-one 14iKyse-520 (Esophageal)Not Specified1.06[4]
4-aminopyrazolo[3,4-d]pyrimidine 12cUO-31 (Renal)SRB0.87
Table 2: Kinase and Enzyme Inhibitory Activity
Compound/DerivativeTarget EnzymeAssay TypeIC50 (µM)Reference
Pyrido[1,2-a]pyrimidin-4-one 14iSHP2 (full-length)Enzymatic0.104[4]
4-(6-(p-tolyl)pyrimidin-4-yl)piperazine-1-carboximidamide (5)MARK4ATPase Inhibition5.35 ± 0.22[5]
4-anilino-2-(2-pyridyl)pyrimidine 5lTubulin PolymerizationPolymerization Assay< 0.5[6]
Indazol-pyrimidine derivative 4aCDK2In Vitro Kinase Assay0.21[7]
Roscovitine (Reference)CDK2In Vitro Kinase AssayNot Specified, 4a slightly better[7]

Key Experimental Protocols

Detailed methodologies for commonly employed in vitro assays are provided below. These protocols serve as a foundation for the evaluation of novel pyrimidin-4-ol derivatives.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.[2]

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete growth medium. Replace the existing medium with 100 µL of medium containing the desired compound concentrations. Include a vehicle control (e.g., DMSO, not exceeding 0.5%) and a blank control (medium only).[1]

  • Incubation: Incubate the plates for a specified period, typically 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Apoptosis Induction Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyrimidine derivative at its IC50 concentration for 24-48 hours. Include an untreated control.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.[1]

  • Washing: Wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[8]

Methodology:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based compounds in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the test compounds, a specific kinase (e.g., JAK2), and its corresponding peptide substrate.[8]

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Include "no kinase" and "no compound" controls.

  • Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes) to allow the reaction to proceed within the linear range.[8]

  • Signal Detection: Add an ATP detection reagent to stop the kinase reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature to stabilize the signal.[8]

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls and determine the IC50 value.

Visualizing Cellular Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) illustrate key signaling pathways affected by pyrimidine derivatives and the general workflow of in vitro screening.

G General Workflow for In Vitro Screening of Pyrimidine Derivatives cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Secondary/Mechanistic Assays cluster_3 Data Analysis a Synthesis of Pyrimidine Derivatives b Solubilization and Serial Dilution a->b c Cell-Based Assays (e.g., MTT, SRB) b->c Treatment d Biochemical Assays (e.g., Kinase, Enzyme) b->d Treatment e Apoptosis Assays (Annexin V/PI) c->e Active Compounds g Target Engagement Assays d->g Active Compounds h IC50/EC50 Determination e->h f Cell Cycle Analysis (Flow Cytometry) f->h g->h i Structure-Activity Relationship (SAR) h->i G Simplified JAK-STAT Signaling Pathway Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK2 receptor->jak activates stat STAT jak->stat phosphorylates stat_dimer STAT Dimer stat->stat_dimer dimerizes nucleus Nucleus stat_dimer->nucleus translocates to gene_expression Gene Expression (Proliferation, Survival) nucleus->gene_expression regulates inhibitor Pyrimidine Inhibitor inhibitor->jak inhibits G Induction of Apoptosis via Caspase Activation compound Pyrimidine Derivative cell_stress Cellular Stress/ Signal Transduction compound->cell_stress pro_caspase9 Pro-caspase-9 cell_stress->pro_caspase9 activates caspase9 Active Caspase-9 pro_caspase9->caspase9 pro_caspase37 Pro-caspase-3/7 caspase9->pro_caspase37 activates caspase37 Active Caspase-3/7 pro_caspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis executes

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 6-Ethylpyrimidin-4-ol and its structurally related compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The nature of the substituent at the 6-position of the pyrimidin-4-ol ring is known to significantly influence the compound's biological activity, including its cross-reactivity with various biological targets. This document synthesizes available data to benchmark the performance of this compound against other derivatives, providing key quantitative metrics and detailed experimental methodologies.

Quantitative Comparison of Biological Activity

The following table summarizes the reported biological activities of pyrimidin-4-ol derivatives with varying substituents at the 6-position. Direct comparative studies profiling this compound against a wide range of other 6-substituted pyrimidin-4-ols in the same assays are not extensively available in the public domain. However, by compiling data from various studies on related pyrimidine derivatives, we can infer potential activities and cross-reactivity trends.

Compound/Derivative ClassSubstituent at C6Target/AssayCell Line/OrganismActivity Metric (e.g., IC50, MIC)Reference
2-Amino-pyrimidin-4-ol DerivativesMethylPlant Growth StimulationNot Applicable46-93% activity compared to heteroauxin[1]
2,4,6-trisubstituted pyrimidinesVaried Aryl/AlkylAntibacterial ActivityBacillus pumilus, Escherichia coliSignificant activity compared to amikacin and penicillin G[1]
Thiazolo[4,5-d]pyrimidine DerivativesVariedAnticancer ActivityA375, C32, DU145, MCF-7/WTCompound 3b showed the most activity[1]
Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivativesVariedAnticancer ActivityHASMC, MCF-7, HeLa, HepG24i was the most active with IC50 of 0.33 ± 0.24 µM (MCF-7)[1]
Pyrano[2,3-d]pyrimidine derivativesVaried ArylCOX-2 InhibitionNot ApplicableDerivatives 5 and 6 showed potent activity[1]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The data presented is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.

Based on general structure-activity relationship (SAR) principles for pyrimidine derivatives, it is hypothesized that the ethyl group at the 6-position of this compound will modulate its lipophilicity and steric profile, thereby influencing its binding affinity and cross-reactivity with various biological targets. Generally, increasing the alkyl chain length can affect cell membrane permeability and interaction with target proteins.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of this compound and its analogs.

MTT Assay for Anticancer Activity

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.[1]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound and its analogs) and incubate for 48-72 hours.[1]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

COX Inhibition Assay for Anti-inflammatory Activity

This assay measures the peroxidase activity of cyclooxygenase (COX).

  • Enzyme Preparation: Prepare purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the peroxidase activity of COX by monitoring the oxidation of a suitable substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine) colorimetrically or fluorometrically.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[1]

  • Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.[1]

  • Inoculation: Inoculate each well with the microbial suspension.[1]

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.[1]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 6-substituted pyrimidin-4-ol derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (e.g., β-ketoesters, amidines) synthesis Chemical Synthesis of 6-Substituted Pyrimidin-4-ols start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->primary_screening secondary_screening Secondary Assays (e.g., Kinase Inhibition, Cross-Reactivity) primary_screening->secondary_screening data_analysis Data Analysis (IC50/MIC Determination) secondary_screening->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies lead_optimization lead_optimization sar_studies->lead_optimization Lead Optimization

Caption: General workflow for synthesis and evaluation of pyrimidin-4-ol derivatives.

Potential Signaling Pathway Inhibition

Pyrimidine derivatives are well-known inhibitors of various protein kinases. The diagram below represents a simplified generic kinase signaling pathway that could be a target for this compound and its analogs.

signaling_pathway receptor Growth Factor Receptor ras Ras receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor This compound (Potential Inhibitor) inhibitor->raf inhibitor->mek

Caption: Generic kinase signaling pathway potentially inhibited by pyrimidine derivatives.

References

Efficacy of 6-Alkyl Pyrimidin-4-ol Derivatives: A Comparative Analysis of 6-Ethyl and 6-Propyl Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy of 6-ethyl pyrimidin-4-ol and 6-propyl pyrimidin-4-ol, supported by available data on related compounds and established experimental protocols.

This guide provides a comparative overview based on the structure-activity relationships of 6-alkylpyrimidin-4-ol derivatives and summarizes the biological activities of structurally similar compounds.

Data Presentation: Comparative Biological Activities

The biological activity of pyrimidin-4-ol derivatives is significantly influenced by the nature of the substituent at the 6-position. Generally, increasing the alkyl chain length can modulate lipophilicity, which in turn can affect cell membrane permeability and interaction with target proteins.[1] While specific IC50 or ED50 values for 6-ethyl and 6-propyl pyrimidin-4-ol are not available, the following table summarizes the reported activities of various 6-substituted pyrimidine derivatives to provide a predictive basis for their potential efficacy.

Compound/Derivative ClassTarget/AssayObserved ActivityReference
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesFGFR4 Kinase AssayLead compound (6O) showed an IC50 of 75.3 nM for FGFR4.[2]
2-Amino-4,6-dimethylpyrimidin-5-ol derivativesHep3B cell line (Hepatocellular Carcinoma)Lead compound (6O) exhibited an IC50 of 4.5 µM.[2]
2-Amino-substituted 6-methyl-pyrimidin-4-olsPlant growth stimulationShowed 46-93% activity compared to heteroauxin.[1][3]
6-Aryl-4-(...)-2-S-benzylthiopyrimidinesAnti-inflammatory and analgesic assaysPotent activity observed.[1]
Thiazolo[4,5-d]pyrimidine DerivativesVarious cancer cell lines (A375, C32, DU145, MCF-7/WT)Derivative 3b showed the most significant activity.[1]
2,4,6-trisubstituted pyrimidinesAntibacterial assay (Bacillus pumilus, Escherichia coli)Significant activity when compared to amikacin and penicillin G.[1]

Experimental Protocols

To evaluate and compare the efficacy of 6-ethyl and 6-propyl pyrimidin-4-ol, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro assays.

1. In Vitro Kinase Inhibition Assay (Example: FGFR4)

  • Objective: To determine the concentration of the test compound required to inhibit 50% of the target kinase activity (IC50).

  • Materials: Recombinant human FGFR4 kinase, substrate (e.g., poly(E,Y)4:1), ATP, test compounds (6-ethyl and 6-propyl pyrimidin-4-ol), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase, substrate, and test compound dilutions.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies ADP production.

    • Calculate the IC50 values by fitting the data to a dose-response curve.

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

  • Materials: Cancer cell line (e.g., Hep3B), cell culture medium, fetal bovine serum (FBS), test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified duration (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a solubilizing agent.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 values.

3. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against various microbial strains.[1]

  • Materials: Test microorganisms (e.g., E. coli, S. aureus), Mueller-Hinton broth, test compounds, and 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium within the microtiter plates.[1]

    • Prepare a standardized inoculum of the test microorganism.[1]

    • Inoculate each well with the microbial suspension.[1]

    • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a potential signaling pathway that could be modulated by 6-alkyl pyrimidin-4-ol derivatives and a general experimental workflow for their efficacy evaluation.

FGF19_FGFR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR4->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR4->PI3K_AKT_mTOR PLCg_PKC PLCγ-PKC Pathway FGFR4->PLCg_PKC Klotho β-Klotho Klotho->FGFR4 Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT_mTOR->Cell_Proliferation PLCg_PKC->Cell_Proliferation Pyrimidin_4_ol 6-Alkyl Pyrimidin-4-ol Derivative Pyrimidin_4_ol->FGFR4 Inhibition

Caption: Targeted inhibition of the FGF19-FGFR4 signaling pathway by a 6-alkylpyrimidin-4-ol derivative.

Efficacy_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 6-ethyl & 6-propyl pyrimidin-4-ol Kinase_Assay Target-based Assays (e.g., Kinase Inhibition) Synthesis->Kinase_Assay Cell_Assay Cell-based Assays (e.g., Proliferation, Cytotoxicity) Synthesis->Cell_Assay Antimicrobial_Assay Antimicrobial Assays (e.g., MIC Determination) Synthesis->Antimicrobial_Assay Data_Analysis Comparative Efficacy Analysis (IC50, MIC, etc.) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Animal_Model Disease Models (e.g., Xenograft Models) PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Data_Analysis->Animal_Model

Caption: General experimental workflow for the efficacy evaluation of pyrimidine derivatives.

References

Safety Operating Guide

Safe Disposal of 6-Ethylpyrimidin-4-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 6-Ethylpyrimidin-4-ol is critical to ensure laboratory safety and environmental protection. This guide provides a procedural, step-by-step approach for researchers, scientists, and drug development professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn to minimize exposure.[2]

PPE CategorySpecifications
Eye Protection Wear tightly fitting safety goggles or a face shield.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[2]
Protective Clothing A lab coat or chemical-resistant apron should be worn.[2]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[2]

An emergency eyewash station and safety shower should be readily accessible in the work area.[3]

II. Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through an approved hazardous waste disposal program.[1]

Step 1: Waste Collection

  • Carefully transfer the unwanted this compound into a designated and clearly labeled hazardous waste container.[2]

  • Ensure the container is compatible with the chemical and is in good condition.[2]

  • For solutions, use a dedicated and compatible container. Aqueous waste streams should be treated as chemical waste.[1]

  • Do not mix with incompatible wastes to prevent dangerous reactions.[1]

Step 2: Labeling

  • The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound".[1][2]

  • Include the date of accumulation and any other information required by your institution.[2]

Step 3: Storage

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated area.[1]

  • The storage area should be secure and away from incompatible materials.[1]

Step 4: Final Disposal

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[2]

  • Provide the contractor with accurate information about the waste material.[2]

III. Chemical Incompatibility

Understanding the chemical incompatibilities of this compound is crucial to prevent hazardous reactions during storage and disposal. Based on the general reactivity of pyrimidine derivatives, the following should be avoided:[1]

Incompatible Agent CategoryExamplesPotential Hazards
Strong Acids Hydrochloric Acid, Sulfuric AcidVigorous reaction, potential for release of toxic fumes.[1]
Strong Oxidizing Agents Peroxides, NitratesFire and explosion risk.[1]
Acid Anhydrides Acetic AnhydrideExothermic reaction.[1]
Acid Chlorides Acetyl ChlorideExothermic reaction, generation of corrosive gases.[1]

IV. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[2]

  • Ventilate: Ensure the area is well-ventilated.[2]

  • Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).[2]

  • Collect: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.[2]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Dispose: All cleanup materials should be disposed of as hazardous waste.[2]

V. Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unwanted This compound ppe Don Appropriate PPE start->ppe collect Collect in Designated Hazardous Waste Container ppe->collect check_compat Check for Incompatible Wastes collect->check_compat label_waste Label Container: 'Hazardous Waste' 'this compound' Date collect->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store segregate Segregate from Incompatible Materials store->segregate contact_ehs Contact EHS or Licensed Contractor segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-Ethylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

While detailed toxicological data for 6-Ethylpyrimidin-4-ol is limited, some sources indicate potential hazards. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. The following PPE is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety goggles and a face shieldSafety goggles must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for incidental contact. For prolonged handling or direct contact, consider thicker, chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.
Body Protection Laboratory coatA flame-retardant lab coat should be worn and fully buttoned to protect skin and personal clothing from potential splashes.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilationWork should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.
Foot Protection Closed-toe shoesShoes that fully cover the feet are required to protect against spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

    • Don the appropriate PPE as outlined in Table 1.

  • Handling:

    • Handle this compound as a solid powder. Avoid creating dust.

    • Use a spatula or other appropriate tool to transfer the solid.

    • If weighing the compound, do so in a fume hood or on a balance with a draft shield.

    • Keep the container tightly closed when not in use.

  • In Case of a Spill:

    • Alert others in the vicinity.

    • If the spill is small and you are trained to handle it, carefully clean it up using appropriate absorbent materials. Avoid raising dust.

    • For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste pickup.
Contaminated Labware (e.g., glassware, spatulas) Decontaminate if possible by rinsing with a suitable solvent. The rinsate should be collected as hazardous waste. If decontamination is not feasible, dispose of the labware as solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a designated hazardous waste container immediately after use.
Empty Containers Triple rinse the container with a suitable solvent. Collect the rinsate as hazardous waste. After rinsing, deface the label and dispose of the container according to your institution's policy for non-hazardous solid waste.

Experimental Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area (Fume Hood) don_ppe 2. Don Appropriate PPE prep_area->don_ppe handle_chem 3. Handle this compound (Avoid Dust) don_ppe->handle_chem perform_exp 4. Perform Experiment handle_chem->perform_exp seg_waste 5. Segregate Waste perform_exp->seg_waste disp_solid 6. Dispose of Solid Waste (Hazardous) seg_waste->disp_solid disp_liquid 7. Dispose of Liquid Waste (Hazardous) seg_waste->disp_liquid disp_ppe 8. Dispose of Contaminated PPE seg_waste->disp_ppe

Caption: Logical workflow for the safe handling and disposal of this compound.

This guide is intended to provide a foundation for the safe handling of this compound. Always prioritize safety and consult with your institution's EHS department for comprehensive guidance.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.